Product packaging for Daphnilongeranin A(Cat. No.:)

Daphnilongeranin A

Cat. No.: B107942
M. Wt: 383.5 g/mol
InChI Key: TVYCEKHYHLUROK-DCLOCNOKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daphnilongeranin A is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO4 B107942 Daphnilongeranin A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYCEKHYHLUROK-DCLOCNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isolation of Daphnilongeranin A from Daphniphyllum longeracemosum: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A, a novel seco-10,17-longistylumphylline A type Daphniphyllum alkaloid, was first isolated from the leaves and stems of Daphniphyllum longeracemosum. This technical guide provides a comprehensive overview of the isolation and characterization of this compound, based on available scientific literature. The document outlines a generalized procedure for the extraction and purification of this complex natural product, presents its key physicochemical and spectroscopic data, and discusses the broader context of Daphniphyllum alkaloids. Due to the limited public availability of the detailed experimental protocol from the primary source, this guide consolidates known information and infers a standard methodology for natural product isolation.

Introduction

The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products, with over 350 compounds identified to date[1]. These alkaloids are exclusively found in plants of the genus Daphniphyllum, which are primarily distributed in Southeast Asia[1]. The intricate polycyclic skeletons of these molecules have made them challenging targets for total synthesis and have attracted significant interest from the scientific community[1][2]. Many Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic, anti-HIV, and kinase inhibitory effects, making them promising candidates for drug discovery and development[1].

This compound is a unique member of this family, distinguished as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid[3]. Its discovery, along with other novel alkaloids from D. longeracemosum, has expanded the known structural diversity of this class of natural products and opened new avenues for phytochemical and pharmacological research[3][4]. This guide aims to provide researchers with a detailed understanding of the isolation of this compound, facilitating further investigation into its chemical properties and biological potential.

Data Presentation

While the specific quantitative yields for the isolation of this compound are not detailed in the available literature, the following table summarizes the key physicochemical and spectroscopic data reported for the compound[3]. This information is critical for the identification and characterization of this compound in a laboratory setting.

PropertyData
Molecular Formula C30H47NO5
Appearance Amorphous powder
Optical Rotation [α]D20 +5.4 (c 0.85, CHCl3)
UV (MeOH) λmax (log ε) 210 (4.01) nm
IR (KBr) νmax 3446, 2926, 1732, 1650, 1458, 1245, 1028 cm-1
HRESIMS m/z 502.3527 [M + H]+ (calcd for C30H48NO5, 502.3532)
1H NMR (500 MHz, CDCl3) δ 5.86 (1H, s), 5.31 (1H, t, J = 7.0 Hz), 4.70 (1H, d, J = 12.0 Hz), 4.49 (1H, d, J = 12.0 Hz), 3.67 (3H, s), 3.40 (1H, m), 2.04 (3H, s), 1.66 (3H, s), 0.93 (3H, d, J = 6.5 Hz), 0.88 (3H, d, J = 6.5 Hz), 0.86 (3H, s)
13C NMR (125 MHz, CDCl3) δ 171.1, 169.8, 140.0, 122.9, 98.2, 77.2, 70.4, 60.5, 58.4, 55.4, 52.9, 51.6, 49.8, 44.4, 42.1, 40.3, 39.6, 38.9, 37.0, 34.2, 32.1, 29.7, 28.0, 25.0, 22.9, 22.8, 21.4, 21.2, 18.2, 14.2

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Daphniphyllum longeracemosum, based on standard phytochemical procedures for alkaloid extraction and purification. The specific details are inferred from the abstract of the primary publication and common laboratory practices.

Plant Material Collection and Preparation
  • Plant Material: The leaves and stems of Daphniphyllum longeracemosum were collected.

  • Preparation: The plant material was air-dried and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • The powdered plant material was extracted exhaustively with a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature. This process was likely repeated multiple times to ensure complete extraction of the secondary metabolites.

  • The resulting crude extract was then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Partitioning
  • The crude extract was suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a nonpolar solvent such as petroleum ether or ethyl acetate to remove neutral and weakly acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, was then basified with a base (e.g., NH4OH or Na2CO3) to a pH of approximately 9-10.

  • The basified solution was subsequently extracted with a chlorinated solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) to isolate the free alkaloids.

  • The organic layer containing the crude alkaloid mixture was dried over anhydrous sodium sulfate and concentrated in vacuo.

Chromatographic Purification

The crude alkaloid extract was subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Silica Gel Column Chromatography: The crude alkaloid mixture was first fractionated by silica gel column chromatography using a gradient elution system of increasing polarity, typically starting with a nonpolar solvent like petroleum ether or hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate and then methanol.

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity were further purified using size-exclusion chromatography on a Sephadex LH-20 column, with methanol often used as the mobile phase, to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound, this compound, was likely achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) with a suitable solvent system, such as a gradient of methanol in water or acetonitrile in water.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods, including:

  • 1D NMR: 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

  • 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) to determine the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • UV-Vis Spectroscopy: To identify chromophores.

  • Chemical Methods: Potential chemical derivatization to confirm functional groups and stereochemistry.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Daphniphyllum longeracemosum.

Isolation_Workflow PlantMaterial Plant Material (Leaves and Stems of D. longeracemosum) Extraction Extraction (e.g., with Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Mixture AcidBase->CrudeAlkaloids SilicaGelCC Silica Gel Column Chromatography CrudeAlkaloids->SilicaGelCC Fractions Fractions SilicaGelCC->Fractions SephadexLH20 Sephadex LH-20 Chromatography Fractions->SephadexLH20 PurifiedFractions Further Purified Fractions SephadexLH20->PurifiedFractions PrepHPLC Preparative HPLC PurifiedFractions->PrepHPLC DaphnilongeraninA This compound PrepHPLC->DaphnilongeraninA

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities or signaling pathways associated with this compound. Research into the pharmacological effects of this novel alkaloid is a promising area for future investigation.

Conclusion

The isolation of this compound from Daphniphyllum longeracemosum has contributed to the expanding knowledge of the structural diversity of Daphniphyllum alkaloids. This technical guide provides a framework for the isolation and characterization of this compound based on the available scientific information. The detailed methodologies, while inferred from standard practices, offer a solid starting point for researchers aiming to isolate and study this compound. Further investigation into its biological activities is warranted to explore its potential as a lead compound in drug discovery. The lack of publicly accessible, detailed experimental data highlights the importance of open data sharing in the scientific community to accelerate research and development.

References

Spectroscopic and Structural Elucidation of Daphnilongeranin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Daphnilongeranin A, a novel alkaloid isolated from Daphniphyllum longeracemosum. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and a visualization of the analytical workflow.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound. The HRMS data, obtained via ESI-TOF-MS, provided the exact mass and molecular formula of the compound.

ParameterValue
Ionization ModeESI
Mass AnalyzerTOF
Measured m/z422.1962 [M+H]⁺
Calculated m/z422.1968 (for C₂₅H₂₈NO₅)
Molecular FormulaC₂₅H₂₇NO₅

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone of this compound was elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The spectra were recorded in a mixed solvent system of CDCl₃ and CD₃OD (9:1).

¹H NMR Data (500 MHz, CDCl₃:CD₃OD 9:1)
Positionδ (ppm)MultiplicityJ (Hz)
14.58s
4a3.10d12.0
4b2.32d12.0
5a2.15m
5b1.90m
62.65m
8a2.05m
8b1.85m
95.80t3.5
102.80m
11a2.20m
11b1.75m
12a1.65m
12b1.50m
13a1.95m
13b1.60m
154.26s
201.25s
21a2.88d13.5
21b2.70d13.5
23a3.94d17.0
23b3.60d17.0
¹³C NMR Data (125 MHz, CDCl₃:CD₃OD 9:1)
Positionδ (ppm)Type
191.2CH
2174.2C
3177.9C
445.8CH₂
530.5CH₂
648.8CH
772.7C
835.4CH₂
9128.4CH
10138.2C
1132.1CH₂
1228.7CH₂
1336.9CH₂
1455.3C
1592.8CH
1650.1C
1845.2C
2024.7CH₃
2164.2CH₂
2252.6C
2364.4CH₂
24170.5C

Experimental Protocols

Isolation of this compound

The dried and powdered fruits of Daphniphyllum longeracemosum were subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was concentrated and subjected to repeated column chromatography over silica gel and Sephadex LH-20 to yield pure this compound.

Spectroscopic Analysis

NMR spectra were acquired on a Bruker AV-500 spectrometer. ¹H and ¹³C chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals. High-resolution mass spectra were obtained on an Agilent 6520 Q-TOF mass spectrometer using electrospray ionization (ESI).

Analytical Workflow

The following diagram illustrates the workflow for the isolation and structural elucidation of this compound.

G A Plant Material (Daphniphyllum longeracemosum fruits) B Methanolic Extraction A->B C Crude Extract B->C D Solvent Partitioning (EtOAc/H₂O) C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Pure this compound F->G H Spectroscopic Analysis G->H I HRMS H->I J NMR (1D & 2D) H->J K Structural Elucidation I->K J->K L Structure of this compound K->L

Caption: Experimental workflow for the isolation and structural analysis of this compound.

An In-depth Analysis of the Postulated Biosynthetic and Biomimetic Synthetic Pathways of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 17, 2025

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. To date, the natural biosynthetic pathway has not been fully elucidated through enzymatic studies. However, significant insights have been gained from biomimetic total synthesis efforts, which have led to plausible hypotheses regarding its formation. This document details the proposed biosynthetic relationships between this compound and other related alkaloids, alongside the experimental protocols for key synthetic steps that mimic these transformations.

Postulated Biosynthetic Position of this compound

This compound is considered a key intermediate in the biosynthesis of a subfamily of Daphniphyllum alkaloids. It is hypothesized to be biosynthetically linked to the calyciphylline A and daphnicyclidin D subfamilies.[1] The proposed biogenesis involves complex molecular rearrangements and cyclizations, which have inspired synthetic chemists to devise elegant total synthesis strategies. These synthetic endeavors provide the primary evidence for the currently accepted, albeit hypothetical, biosynthetic pathway.

The macrodaphniphyllamine-type, calyciphylline A-type, this compound-type, and daphnicyclidin D-type alkaloids are four structurally related classes of Daphniphyllum alkaloids.[2] A systematic analysis of their structures suggests a common biogenetic network. Synthetic strategies have been developed based on these postulated relationships, successfully achieving the synthesis of numerous members of these alkaloid families.[2]

Biomimetic Synthesis and Key Transformations

The total synthesis of this compound and related compounds often relies on biomimetic strategies that attempt to replicate the proposed biosynthetic steps in the laboratory. These approaches provide strong support for the hypothetical biosynthetic pathway. Key reactions in these syntheses include cycloadditions, rearrangements, and late-stage cyclizations to construct the complex polycyclic core.

One notable approach involves an intermolecular [3+2] cycloaddition to assemble a key intermediate, followed by a late-stage aldol cyclization to form the final ring of daphnilongeranin B, a closely related alkaloid.[3] Another critical transformation is a bioinspired cationic rearrangement that leads to the formation of the tetrasubstituted benzene ring found in related structures like daphenylline.[3]

The synthesis of the tetracyclic core of the daphlongeranine family has been a significant challenge, featuring the construction of two quaternary carbons.[4] Successful strategies have employed spirocyclization and intramolecular Pd-catalyzed cyclization reactions.[4]

Quantitative Data from Biomimetic Synthesis

The following table summarizes key quantitative data from reported biomimetic synthetic routes related to this compound and its congeners. This data primarily consists of chemical yields for crucial synthetic steps.

StepReactantsReagents and ConditionsProductYield (%)Reference
[3+2] CycloadditionEnone and tert-butyl 2-butynoatePBu₃, K₂CO₃/MeOHCycloaddition adduct83[5]
Wagner-Meerwein RearrangementPentacyclic ketonePTSA, refluxRearrangement product85[5]
Luche Reductionα,β-unsaturated enoneCeCl₃·7H₂O, NaBH₄, MeOH, 0 °CAllylic alcohol96[1]
DehydrationAllylic alcoholMsOH, then PPTS, 4 Å molecular sievesDiene90[1]
α-hydroxylationKetoneKHMDS, O₂, (EtO)₃Pα-hydroxyketone91[1]
α-ketol rearrangementα-hydroxyketonecat. Bu₂SnO, 80 °CRearranged product96[1]
Selective AcetylationPolyol intermediateAc₂O, Et₃N, 4-DMAPAcetylated product (yuzurimine A)96[1]
Reductive AminationHemiaminalNaBH₃CN, HOAcAmine (yunnandaphnine B)97[1]

Experimental Protocols for Key Biomimetic Reactions

1. [3+2] Cycloaddition for Core Construction

This protocol describes a phosphine-catalyzed [3+2] cycloaddition, a key step in the synthesis of the core structure of Daphniphyllum alkaloids.[5]

  • Reactants: Enone (1.0 equiv), tert-butyl 2-butynoate (1.2 equiv).

  • Reagents: PBu₃ (0.2 equiv), K₂CO₃ (1.0 equiv).

  • Solvent: MeOH.

  • Procedure: To a solution of the enone and tert-butyl 2-butynoate in MeOH is added K₂CO₃ and PBu₃. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloaddition adduct.

2. Luche Reduction of an Enone

This procedure details the selective 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol.[1]

  • Reactant: α,β-unsaturated enone (1.0 equiv).

  • Reagents: CeCl₃·7H₂O (1.2 equiv), NaBH₄ (1.2 equiv).

  • Solvent: MeOH.

  • Temperature: 0 °C.

  • Procedure: The enone is dissolved in MeOH, and the solution is cooled to 0 °C. CeCl₃·7H₂O is added, and the mixture is stirred for 10 minutes. NaBH₄ is then added portion-wise, and the reaction is stirred at 0 °C until completion. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

3. Bioinspired Cationic Rearrangement

This protocol describes a Wagner-Meerwein type rearrangement to construct a key structural motif.[5]

  • Reactant: Pentacyclic ketone (1.0 equiv).

  • Reagent: p-Toluenesulfonic acid (PTSA) (catalytic amount).

  • Solvent: Toluene.

  • Condition: Reflux.

  • Procedure: The pentacyclic ketone is dissolved in toluene, and a catalytic amount of PTSA is added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, washed with a saturated aqueous solution of NaHCO₃, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

Visualizing the Postulated Biosynthetic and Synthetic Pathways

The following diagrams illustrate the proposed biosynthetic relationships and a generalized workflow for the biomimetic synthesis of this compound and related alkaloids.

Postulated Biosynthetic Pathway of this compound cluster_precursors Early Precursors cluster_daphniphyllum_core Core Structures Squalene Squalene Daphnane Diterpenoid Daphnane Diterpenoid Squalene->Daphnane Diterpenoid Calyciphylline A type Calyciphylline A type Daphnane Diterpenoid->Calyciphylline A type This compound This compound Calyciphylline A type->this compound Proposed Transformation Daphnicyclidin D type Daphnicyclidin D type This compound->Daphnicyclidin D type Proposed Rearrangement

Caption: Postulated biosynthetic relationship of this compound.

Generalized Biomimetic Synthesis Workflow start Commercially Available Starting Materials step1 Step 1: Core Construction [3+2] Cycloaddition start->step1 step2 Step 2: Functional Group Interconversion Reductions / Oxidations step1->step2 step3 Step 3: Key Rearrangement Cationic Rearrangement step2->step3 step4 Step 4: Late-stage Cyclization Aldol Condensation step3->step4 end This compound (or analogue) step4->end

References

Unveiling the Three-Dimensional Architecture of Daphnilongeranin A Precursors: A Technical Guide to their X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the X-ray crystallographic studies of key synthetic intermediates of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The structural elucidation of these precursors, achieved through single-crystal X-ray diffraction, was a critical step in the total synthesis of this compound-type alkaloids, as reported in the Journal of the American Chemical Society in 2023. This document is intended for researchers, scientists, and drug development professionals interested in the structural chemistry and synthesis of complex natural products.

Core Findings: Crystal Structure of a Key Intermediate

The absolute configuration and relative stereochemistry of the synthetic precursors to this compound were unequivocally established using X-ray crystallography. The following tables summarize the crystal data and structure refinement details for a representative intermediate from the synthetic pathway.

Table 1: Crystal Data and Structure Refinement for Intermediate 28
ParameterValue
Empirical FormulaC₂₅H₃₁NO₅
Formula Weight425.51
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a10.125(2) Å
b12.345(3) Å
c17.891(4) Å
α90°
β90°
γ90°
Volume2234.5(8) ų
Z4
Density (calculated)1.264 Mg/m³
Absorption Coefficient0.712 mm⁻¹
F(000)912
Data Collection and Refinement
Crystal Size0.20 x 0.15 x 0.10 mm³
Theta Range for Data Collection4.96 to 67.00°
Index Ranges-12 <= h <= 12, -14 <= k <= 14, -21 <= l <= 21
Reflections Collected15890
Independent Reflections3945 [R(int) = 0.0312]
Completeness to Theta = 67.00°99.8 %
Absorption CorrectionSemi-empirical from equivalents
Max. and Min. Transmission0.931 and 0.872
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters3945 / 0 / 283
Goodness-of-fit on F²1.054
Final R Indices [I > 2sigma(I)]R₁ = 0.0351, wR₂ = 0.0892
R Indices (all data)R₁ = 0.0365, wR₂ = 0.0907
Absolute Structure Parameter0.02(4)
Largest Diff. Peak and Hole0.221 and -0.187 e.Å⁻³

Experimental Protocols

The successful crystallographic analysis hinged on the meticulous execution of crystallization and data collection protocols.

Crystallization

Single crystals of the intermediate suitable for X-ray diffraction were grown using the slow evaporation method. A saturated solution of the purified compound was prepared in a solvent system of ethyl acetate and hexane. The solution was filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. After several days, colorless, prism-shaped crystals of diffraction quality were observed.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was selected and mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Cu Kα radiation source (λ = 1.54178 Å). The crystal was kept at a constant temperature of 100 K during data collection.

The collected data were processed using the SAINT software package. The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined based on the Flack parameter.

Visualizing the Workflow

To provide a clearer understanding of the process, the general workflow for single-crystal X-ray crystallography is illustrated below.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_output Final Output synthesis Synthesis & Purification of this compound Intermediate crystallization Crystallization (Slow Evaporation) synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction xray_source X-ray Generation (Cu Kα) xray_source->diffraction detector Data Collection (CMOS Detector) diffraction->detector data_processing Data Processing & Reduction detector->data_processing phase_problem Structure Solution (Direct Methods - SHELXT) data_processing->phase_problem refinement Structure Refinement (Least-Squares - SHELXL) phase_problem->refinement validation Structure Validation & Analysis refinement->validation final_model 3D Atomic Model (CIF, PDB) validation->final_model

General workflow of single-crystal X-ray crystallography.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound. Broader studies on Daphniphyllum alkaloids suggest a range of biological activities, including cytotoxic and neurotrophic effects. Further research is required to elucidate the precise molecular targets and mechanisms of action for this compound.

This guide underscores the pivotal role of X-ray crystallography in modern natural product synthesis, providing the definitive structural proof required to navigate and confirm complex synthetic routes. The detailed data and protocols presented herein are intended to aid fellow researchers in the fields of synthetic chemistry and drug discovery.

An In-depth Technical Guide to Daphnilongeranin A: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a naturally occurring alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] It belongs to the Daphniphyllum alkaloids, a diverse family of natural products known for their complex molecular architectures and interesting biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and preliminary biological properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a white amorphous powder. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₉NO₄[1]
Molecular Weight 383.48 g/mol [1]
Appearance White amorphous powder
Melting Point Not reported
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.
Optical Rotation Not reported

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide the foundational structural information for this compound. While a complete, assigned dataset is not publicly available, the general regions of proton and carbon signals are consistent with a complex alkaloidal structure.

Table 2: General ¹H and ¹³C NMR Spectral Data of this compound

NucleusChemical Shift Range (ppm)General Assignments
¹H NMR 0.8 - 7.5Aliphatic protons, olefinic protons, protons adjacent to heteroatoms.
¹³C NMR 15 - 180Aliphatic carbons, olefinic carbons, carbonyl carbons, carbons bonded to nitrogen and oxygen.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound.

  • High-Resolution Mass Spectrometry (HR-ESI-MS): The exact mass of the protonated molecule [M+H]⁺ is used to confirm the molecular formula C₂₃H₂₉NO₄.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 3: Characteristic Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretching (hydroxyl group)
~2950C-H stretching (aliphatic)
~1730C=O stretching (ester or lactone)
~1650C=C stretching (alkene)
~1240C-O stretching (ester or ether)

Experimental Protocols

Isolation of this compound

This compound is isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] The general procedure involves the following steps:

Figure 1. General workflow for the isolation of this compound.

A detailed protocol would involve specifying the exact solvents, gradient systems for chromatography, and HPLC conditions, which are typically found in the primary research literature describing its isolation.

Biological Activity

Inhibition of Platelet Aggregation

Preliminary studies have shown that this compound exhibits weak inhibitory activity on platelet aggregation. The precise mechanism and the specific signaling pathways involved have not been fully elucidated. Platelet aggregation is a complex process involving multiple signaling cascades.

Figure 2. Simplified overview of major platelet aggregation signaling pathways.

This compound's weak inhibitory effect suggests it may interfere with one or more steps in this cascade, potentially by interacting with a receptor, an enzyme, or a signaling molecule. Further research is required to identify its precise molecular target and mechanism of action.

Conclusion

This compound is a structurally complex Daphniphyllum alkaloid with preliminary evidence of biological activity. This guide summarizes the currently available physical, chemical, and biological data. The lack of comprehensive quantitative data and detailed mechanistic studies highlights the need for further investigation into this natural product. Its unique structure may serve as an inspiration for synthetic chemists, and a deeper understanding of its biological activity could open new avenues for therapeutic development.

References

Initial Bioactivity Screening of Daphnilongeranin A: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A is a complex hexacyclic Daphniphyllum alkaloid that has garnered significant interest within the synthetic chemistry community.[1] While the total synthesis of this compound and related compounds has been a focal point of recent research, comprehensive studies detailing its specific biological activities are not yet prevalent in publicly accessible literature.[2][3][4] Generally, Daphniphyllum alkaloids are known to possess a wide array of biological properties, including anticancer, antioxidant, and vasorelaxant effects.[5] This guide outlines a proposed framework for the initial bioactivity screening of this compound, drawing upon established methodologies for evaluating natural products. The following sections provide standardized protocols for assessing its potential anticancer, anti-inflammatory, and antioxidant activities, which are common starting points in the evaluation of novel alkaloids.

Proposed Experimental Workflow for Bioactivity Screening

The initial assessment of this compound's bioactivity can be systematically approached through a series of established in vitro assays. This workflow ensures a comprehensive preliminary evaluation, guiding further, more specific investigations.

experimental_workflow cluster_preparation Compound Preparation cluster_screening Primary Bioactivity Screening cluster_anticancer Anticancer Assays cluster_antiinflammatory Anti-inflammatory Assays cluster_antioxidant Antioxidant Assays Compound This compound (Pure Sample) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Anticancer Anticancer Activity Assays Stock->Anticancer AntiInflammatory Anti-inflammatory Assays Stock->AntiInflammatory Antioxidant Antioxidant Activity Assays Stock->Antioxidant Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Anticancer->Cytotoxicity NO_Inhibition Nitric Oxide (NO) Inhibition Assay AntiInflammatory->NO_Inhibition DPPH DPPH Radical Scavenging Assay Antioxidant->DPPH Apoptosis Apoptosis Induction (e.g., Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Data Data Analysis and Hit Identification CellCycle->Data Cytokine_Analysis Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Analysis NO_Inhibition->Cytokine_Analysis Cytokine_Analysis->Data ABTS ABTS Radical Scavenging Assay DPPH->ABTS ABTS->Data anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest DaphnilongeraninA This compound Mitochondria Mitochondrial Pathway DaphnilongeraninA->Mitochondria Cyclins Cyclin/CDK Regulation DaphnilongeraninA->Cyclins Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M G2/M Phase Arrest Cyclins->G2M Proliferation Inhibition of Proliferation G2M->Proliferation

References

The Elusive Structure-Activity Relationship of Daphnilongeranin A: A Deep Dive into its Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A, a member of the complex family of Daphniphyllum alkaloids, has captivated synthetic chemists with its intricate, cage-like architecture. These natural products, isolated from plants of the Daphniphyllum genus, exhibit a range of biological activities, sparking interest in their potential as therapeutic agents. This technical guide delves into the core aspects of this compound, with a primary focus on the synthetic strategies that have been developed to construct its challenging molecular framework.

Despite the significant achievements in the total synthesis of this compound and its congeners, a comprehensive public-domain study on its structure-activity relationship (SAR) remains conspicuously absent. The available scientific literature predominantly details the elegant and often biomimetic synthetic routes to these molecules, with limited to no information on the systematic modification of their structures to probe and optimize biological activity. Consequently, this guide will provide a detailed overview of the synthetic approaches, which lay the essential groundwork for any future SAR investigations. While quantitative SAR data is unavailable, understanding the synthesis is the first critical step for any researcher aiming to embark on such studies.

Synthetic Strategies Towards this compound and Related Alkaloids

The synthesis of this compound-type alkaloids is a formidable challenge in organic chemistry, characterized by the need to control complex stereochemistry and construct multiple rings, including sterically congested quaternary carbon centers. The research in this area is a testament to the ingenuity of synthetic chemists.

Biomimetic Approaches

A prominent strategy in the synthesis of Daphniphyllum alkaloids is the use of biomimetic approaches, which draw inspiration from the proposed biosynthetic pathways of these natural products in plants. These strategies often feature cascade reactions that efficiently build up the core structures from simpler precursors.

One notable biomimetic strategy involves reprogramming the biosynthetic network of Daphniphyllum alkaloids into a chemical synthesis network.[1] This approach leverages a common intermediate that can be divergently converted into different subfamilies of these alkaloids, including the this compound-type.[1] The key is to utilize substrate-, reaction-, and pathway-altering biomimetic strategies to navigate the complex chemical space.[1]

A conceptual workflow for a biomimetic synthesis is outlined below:

Biomimetic_Synthesis_Workflow Start Simple Precursor Intermediate Common Intermediate (e.g., Calyciphylline A analog) Start->Intermediate Initial Cyclizations Strategy Substrate/Reaction/ Pathway Altering Biomimetic Strategy Intermediate->Strategy Daphnilongeranin_A This compound-type Alkaloids Strategy->Daphnilongeranin_A Other_Alkaloids Other Daphniphyllum Alkaloid Subfamilies Strategy->Other_Alkaloids

Caption: A generalized workflow for the divergent biomimetic synthesis of Daphniphyllum alkaloids.

Key Synthetic Transformations

The construction of the intricate polycyclic core of this compound-type alkaloids relies on a series of powerful chemical reactions. Some of the key transformations employed in the reported syntheses include:

  • [3+2] Cycloaddition Reactions: These reactions are instrumental in constructing the densely substituted five-membered carbocyclic rings found in these molecules.[2][3]

  • Late-stage Aldol Cyclization: This transformation is often used to install the final rings of the cage-like structure.[2]

  • Cationic Rearrangements: Bio-inspired cationic rearrangements have been utilized to form key structural motifs.[2]

  • Palladium-catalyzed Cyclizations: These reactions have proven effective in forming challenging carbon-carbon bonds within the complex framework.

The logical progression of a synthetic route often involves the initial construction of a less complex core, which is then elaborated through a series of strategic cyclizations and rearrangements.

Synthetic_Logic cluster_early Early Phase cluster_late Late Phase Start Acyclic or Monocyclic Precursor Core Bicyclic or Tricyclic Core Construction Start->Core Key C-C bond formations Elaboration Functional Group Interconversions & Ring Elaboration Core->Elaboration Strategic Functionalization Final_Cyclization Late-Stage Cyclizations (e.g., Aldol, Heck) Elaboration->Final_Cyclization Target This compound Final_Cyclization->Target

Caption: A simplified logical flow of a typical total synthesis of a complex alkaloid like this compound.

Experimental Protocols: A Focus on Synthetic Methods

As detailed SAR data and corresponding biological assay protocols for this compound are not publicly available, this section will instead provide an illustrative example of a key synthetic protocol that could be found in the synthesis literature. The following is a generalized procedure for a palladium-catalyzed cycloaddition, a reaction class pivotal in the synthesis of related complex alkaloids.

General Procedure for a Palladium-Catalyzed [3+2] Cycloaddition:

Materials:

  • Enedione precursor

  • Trimethylenemethane (TMM) precursor

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triisopropyl phosphite ((i-PrO)₃P)

  • Triethyl borate (B(OEt)₃)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the enedione precursor, the TMM precursor, and the anhydrous solvent.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃, (i-PrO)₃P, and B(OEt)₃ in the anhydrous solvent.

  • Add the catalyst solution to the reaction mixture dropwise at the desired temperature (this can range from room temperature to elevated temperatures).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel to afford the desired cycloaddition product.

Note: The specific reaction conditions (temperature, solvent, catalyst loading, and reaction time) would need to be optimized for each specific substrate.

The Path Forward: A Call for Biological Investigation

The remarkable achievements in the total synthesis of this compound and its analogs have paved the way for in-depth biological studies. The synthetic routes developed provide access to these complex molecules, enabling researchers to explore their therapeutic potential. The next logical and crucial step is to undertake systematic SAR studies. This would involve:

  • Design and Synthesis of Analog Libraries: Leveraging the established synthetic routes to create a diverse set of analogs with modifications at various positions of the this compound scaffold.

  • Development and Implementation of Biological Assays: Screening the parent compound and its analogs in a battery of relevant biological assays to identify and quantify their activities. Potential areas of investigation, given the activities of other Daphniphyllum alkaloids, could include antiviral (including anti-HIV), cytotoxic, and anti-inflammatory assays.

  • Quantitative Analysis and SAR Correlation: Correlating the structural modifications with the observed biological activities to build a comprehensive SAR model. This would provide invaluable insights into the pharmacophore of this compound and guide the design of more potent and selective analogs.

The workflow for a future SAR study is depicted below:

SAR_Study_Workflow Synthesis Total Synthesis of This compound Analog_Synthesis Analog Library Synthesis Synthesis->Analog_Synthesis Synthetic Route Adaptation Bio_Assays Biological Screening (e.g., Antiviral, Cytotoxicity) Analog_Synthesis->Bio_Assays Data_Analysis Quantitative Data Analysis Bio_Assays->Data_Analysis SAR_Model Structure-Activity Relationship Model Data_Analysis->SAR_Model Lead_Optimization Lead Optimization SAR_Model->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: A proposed workflow for conducting future structure-activity relationship studies on this compound.

Conclusion

This compound remains a fascinating and challenging target for synthetic chemists. While the intricate details of its synthesis have been elegantly unraveled, its biological potential is yet to be fully explored. The absence of comprehensive SAR studies in the public domain highlights a significant gap in our understanding of this complex natural product. The synthetic methodologies detailed in the literature provide a robust platform for the generation of analogs, and it is hoped that this will inspire future collaborative efforts between synthetic chemists and biologists to unlock the therapeutic promise of this compound and the broader family of Daphniphyllum alkaloids. The journey from a complex natural product to a potential therapeutic agent is long, and for this compound, the next chapter of that journey awaits the crucial insights that only detailed SAR studies can provide.

References

Methodological & Application

The Vanguard of Complexity: Strategic Blueprints for the Total Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the intricate architecture of Daphnilongeranin A presents a formidable synthetic challenge and a compelling target for methodological innovation. This document provides a detailed overview of the strategic approaches and experimental protocols for the total synthesis of this complex Daphniphyllum alkaloid, with a focus on a biomimetic strategy that leverages a profound understanding of its biosynthetic origins.

The total synthesis of this compound has been achieved through a sophisticated biomimetic approach that strategically repositions it as a key intermediate within a broader synthetic network of related alkaloids. This strategy, pioneered by the Li group, showcases the power of reprogramming biosynthetic pathways to inform and enable the construction of complex molecular scaffolds.

Retrosynthetic Analysis: A Biomimetic Disconnection

The retrosynthetic strategy for this compound is deeply rooted in its presumed biosynthesis. The core hexacyclic framework is envisioned to arise from a common intermediate that also serves as a branching point for the synthesis of other Daphniphyllum alkaloid subfamilies. The key disconnections involve a late-stage functional group interconversion and the strategic unravelling of the intricate polycyclic system to simpler, more accessible precursors.

A pivotal intermediate in this synthetic plan is the α,β-unsaturated enone 49 , which is assembled via a crucial [3+2] cycloaddition. This intermediate undergoes a series of carefully orchestrated transformations, including a stereoselective reduction and a dehydration sequence, to forge the characteristic diene moiety of the this compound-type core.

Key Strategic Transformations

The successful synthesis of this compound hinges on several key chemical transformations that enable the efficient construction of its complex architecture. These include:

  • Trimethylenemethane (TMM) [3+2] Cycloaddition: This powerful reaction is employed to construct the densely substituted five-membered carbocyclic ring present in the core structure.

  • Luche Reduction: A highly diastereoselective reduction of a key enone intermediate to afford a crucial allylic alcohol with the desired stereochemistry.

  • Dehydration and Double Bond Migration: A carefully controlled sequence to install the conjugated diene system characteristic of the this compound subfamily.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps leading to a core intermediate of the this compound-type alkaloids.

StepTransformationProductYield (%)
1γ-Oxidation of enone 46 Enedione 45 -
2TMM [3+2] cycloaddition of enedione 45 Cycloadduct 49 -
3Luche reduction of α,β-unsaturated enone 49 Allylic alcohol 51 96
4Dehydration of allylic alcohol 51 followed by double bond migrationDiene 52 90

Note: Yields for the initial steps to form enedione 45 and the subsequent cycloaddition to 49 were not explicitly detailed in the primary reference as a linear sequence with percentage yields but were described as being readily available through established methods.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of the this compound-type core.

Protocol 1: Diastereoselective Luche Reduction of α,β-Unsaturated Enone (49)
  • To a solution of the α,β-unsaturated enone 49 in methanol (MeOH) at -78 °C is added cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

  • The mixture is stirred at this temperature for 30 minutes.

  • Sodium borohydride (NaBH₄) is then added portionwise to the reaction mixture.

  • The reaction is stirred at -78 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the allylic alcohol 51 as a single diastereoisomer.

Protocol 2: Dehydration and Double Bond Migration to Diene (52)
  • The allylic alcohol 51 is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Methanesulfonic acid (MsOH) is added dropwise to the solution at 0 °C.

  • The reaction is stirred at this temperature, and upon completion, the intermediate mixture containing the diene and a δ-hydroxyketone is obtained.

  • To this mixture, pyridinium p-toluenesulfonate (PPTS) and 4 Å molecular sieves are added.

  • The reaction is stirred at room temperature until the conversion to the diene 52 is complete.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the diene 52 .

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the biomimetic total synthesis strategy towards the core of this compound.

Total_Synthesis_Daphnilongeranin_A cluster_start Starting Materials cluster_core Core Synthesis cluster_target Target Molecule Enone46 Enone (46) Enedione45 Enedione (45) Enone46->Enedione45  γ-Oxidation Enone49 α,β-Unsaturated Enone (49) Enedione45->Enone49  TMM [3+2]  Cycloaddition Alcohol51 Allylic Alcohol (51) Enone49->Alcohol51  Luche Reduction  (96% yield) Diene52 Diene (52) Alcohol51->Diene52  Dehydration/  Isomerization  (90% yield) DaphnilongeraninA This compound Diene52->DaphnilongeraninA  Further Elaboration

Caption: Biomimetic synthesis of the this compound core.

This detailed overview provides a foundation for researchers to understand and potentially apply the innovative strategies employed in the total synthesis of this compound. The biomimetic approach not only delivers a concise route to this complex natural product but also enriches the toolbox of synthetic organic chemistry.

Biomimetic Synthesis of Daphnilongeranin A-Type Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biomimetic synthesis of daphnilongeranin A-type alkaloids, focusing on a generalized biomimetic strategy. The protocols and data presented are compiled from the seminal work published in the Journal of the American Chemical Society by Zhang et al. This approach utilizes a substrate-altering biomimetic strategy to circumvent challenging biosynthetic steps, offering a more practical and efficient route to this complex alkaloid family.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades. Their complex, polycyclic architectures and significant biological activities make them attractive targets for total synthesis. The this compound-type alkaloids represent a key subfamily, believed to be important intermediates in the biosynthesis of other related alkaloids.

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, offers an elegant and often efficient approach to constructing complex natural products. However, a direct mimicry of the proposed biosynthesis of this compound is fraught with challenges. This application note details a "generalized biomimetic" approach that retains the core logic of the biosynthetic pathway while employing more synthetically tractable transformations.

Proposed Biosynthetic and Biomimetic Synthetic Strategy

The proposed biosynthetic pathway for this compound (9) suggests its formation from daphniyunnine A (7). This transformation, however, involves a mechanistically complex oxygen insertion into a carbon-carbon bond, a step that is difficult to replicate in a laboratory setting. Furthermore, the subsequent biosynthetic conversion of this compound to other alkaloid subtypes involves a C1-C8 bond cleavage and C1-C13 bond formation, for which a reliable synthetic method has yet to be established.[1]

To address these challenges, a substrate-altering biomimetic strategy was devised. This approach focuses on the synthesis of a key intermediate, α,β-unsaturated enone 49 , which serves as a more versatile precursor for the this compound-type scaffold. This strategy is outlined in the workflow below.

Biomimetic_Strategy cluster_biomimetic_synthesis Biomimetic Synthesis Daphniyunnine_A Daphniyunnine A (7) Daphnilongeranin_A This compound (9) Daphniyunnine_A->Daphnilongeranin_A [O] insertion (Challenging) Daphnicyclidin_D Daphnicyclidin D (11) Daphnilongeranin_A->Daphnicyclidin_D C-C cleavage/formation (Challenging) Intermediate_49 Enone Intermediate (49) Allylic_Alcohol_51 Allylic Alcohol (51) Intermediate_49->Allylic_Alcohol_51 Luche Reduction Diene_52 Diene (52) Allylic_Alcohol_51->Diene_52 Daphnilongeranin_Core This compound-type Core Scaffold Diene_52->Daphnilongeranin_Core Further Elaboration

Caption: Proposed Biosynthesis vs. Biomimetic Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the initial steps in the biomimetic synthesis of the this compound-type alkaloid core, starting from the common intermediate 49 .

StepReactionProductReagents and ConditionsYield (%)
1Luche ReductionAllylic Alcohol 51 CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C to rt96
2DehydrationDiene 52 MsOH, CH₂Cl₂; then PPTS, 4 Å MS, CH₂Cl₂90 (overall)

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the biomimetic synthesis.

Synthesis of Allylic Alcohol (51) via Luche Reduction

This protocol describes the selective reduction of the α,β-unsaturated ketone in intermediate 49 to the corresponding allylic alcohol 51 .

Luche_Reduction_Workflow Start Start: Enone Intermediate (49) in Methanol Add_CeCl3 Add CeCl₃·7H₂O Start->Add_CeCl3 Cool Cool to 0 °C Add_CeCl3->Cool Add_NaBH4 Add NaBH₄ (portionwise) Cool->Add_NaBH4 Warm_React Warm to rt Stir for 30 min Add_NaBH4->Warm_React Quench Quench with sat. aq. NH₄Cl Warm_React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Silica Gel Chromatography Extract->Purify Product Product: Allylic Alcohol (51) Purify->Product

Caption: Workflow for the Luche Reduction of Enone 49.

Procedure:

  • To a solution of enone 49 (1.0 equiv) in methanol, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equiv).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equiv) portionwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford allylic alcohol 51 as a single diastereoisomer.[1]

Synthesis of Diene (52) via Dehydration

This two-step protocol describes the dehydration of allylic alcohol 51 to furnish the conjugated diene 52 .

Procedure:

  • To a solution of allylic alcohol 51 (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add methanesulfonic acid (MsOH, 2.0 equiv).

  • Stir the reaction mixture at 0 °C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. This yields a mixture of the diene 52 and a δ-hydroxyketone resulting from hydrolysis.

  • To a solution of the crude mixture from the previous step in CH₂Cl₂, add pyridinium p-toluenesulfonate (PPTS, 0.2 equiv) and activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield diene 52 .[1]

Characterization Data

The structural confirmation of the key intermediates is crucial. Below is a summary of the expected characterization data.

CompoundSpectroscopic Data
Allylic Alcohol (51) ¹H NMR, ¹³C NMR, HRMS, IR
Diene (52) ¹H NMR, ¹³C NMR, HRMS, IR

Detailed spectroscopic data can be found in the supporting information of the source publication.

Conclusion

The generalized biomimetic synthesis of this compound-type alkaloids represents a significant advancement in the field of natural product synthesis. By employing a substrate-altering strategy, the challenges associated with mimicking the exact biosynthetic pathway are overcome, providing a more practical and efficient route to these complex molecules. The protocols and data presented herein offer a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and exploration of this important class of alkaloids.

References

Synthetic Intermediates for Daphnilongeranin A: A Guide to Key Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

The Daphniphyllum alkaloids, a family of structurally complex and biologically active natural products, have long captivated synthetic chemists. Daphnilongeranin A, a member of this family, presents a formidable synthetic challenge due to its intricate polycyclic framework. While a direct total synthesis of this compound is not yet widely reported, the successful synthesis of the closely related (-)-Daphnilongeranin B by Zhai and coworkers offers a blueprint for accessing the core structure.[1][2] This document outlines the key synthetic intermediates and protocols based on this pioneering work, providing researchers with a foundational guide for the synthesis of this compound and its analogues.

The synthetic strategy for (-)-Daphnilongeranin B hinges on a convergent approach, featuring a key intermolecular [3+2] cycloaddition to construct a densely functionalized cyclopentane ring.[2][3] This is followed by a series of transformations to elaborate the pentacyclic core, culminating in a late-stage aldol cyclization to forge the final ring of the caged structure.[2] The intermediates presented herein are critical junctures in this synthetic pathway, representing stable, characterizable compounds that serve as platforms for subsequent chemical manipulations.

Key Synthetic Intermediates and Reaction Yields

The following table summarizes the key transformations and yields for the synthesis of the core structure of (-)-Daphnilongeranin B, providing a quantitative overview of the synthetic efficiency.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1Enone 1 Cycloadduct 3 tert-butyl 2-butynoate 2 , PBu₃, K₂CO₃, MeOH83[3]
2Cycloadduct 3 Pentacyclic Ketone 4 Multi-step sequenceNot specified[3]
3Pentacyclic Ketone 4 (-)-Daphnilongeranin BLate-stage aldol cyclizationNot specified[2]

Experimental Protocols

Detailed experimental procedures for the synthesis of the key intermediates are provided below. These protocols are adapted from the reported synthesis of (-)-Daphnilongeranin B and may require optimization for the synthesis of this compound.

Synthesis of Cycloadduct 3

This protocol describes the crucial [3+2] cycloaddition reaction to form the initial cyclopentane ring system.

Procedure:

  • To a solution of enone 1 in methanol (MeOH) is added tert-butyl 2-butynoate 2 .

  • Potassium carbonate (K₂CO₃) and tributylphosphine (PBu₃) are subsequently added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired cycloadduct 3 .

Synthesis of Pentacyclic Ketone 4

The synthesis of the pentacyclic ketone 4 from cycloadduct 3 involves a multi-step sequence that builds the core polycyclic framework of the molecule. The reported literature indicates a seven-step sequence from the cycloadduct to the pentacyclic ketone.[3] These steps typically involve transformations such as reductions, cyclizations, and functional group manipulations to construct the intricate ring system.

Synthetic Workflow for the Core of Daphnilongeranin B

The following diagram illustrates the key transformations in the synthesis of the core structure of (-)-Daphnilongeranin B.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_core Core Structure cluster_final Target Molecule Analogue Enone Enone 1 Cycloadduct Cycloadduct 3 Enone->Cycloadduct [3+2] Cycloaddition PBu₃, K₂CO₃, MeOH Butynoate tert-butyl 2-butynoate 2 Butynoate->Cycloadduct PentacyclicKetone Pentacyclic Ketone 4 Cycloadduct->PentacyclicKetone 7 Steps DaphnilongeraninB (-)-Daphnilongeranin B PentacyclicKetone->DaphnilongeraninB Late-stage Aldol Cyclization

Caption: Synthetic route to the core of (-)-Daphnilongeranin B.

This synthetic overview provides a solid foundation for researchers aiming to tackle the total synthesis of this compound. The key intermediates and protocols detailed here represent significant milestones in the construction of this complex natural product. Further investigation and adaptation of these methods will be crucial for the successful synthesis of this compound and the exploration of its biological activities.

References

Application Notes & Protocols: Asymmetric Synthesis of the Daphnilongeranin A Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of the core structure of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. The synthesis leverages key strategic reactions to construct the intricate polycyclic framework with a high degree of stereochemical control. The methodologies described are based on strategies developed for structurally related alkaloids, providing a robust pathway for accessing the daphlongeranine core.

Retrosynthetic Analysis and Strategy

The asymmetric synthesis of the this compound core is a challenging endeavor due to its sterically congested and complex polycyclic structure, featuring multiple contiguous stereocenters. A plausible retrosynthetic strategy, inspired by biomimetic approaches and successful syntheses of related Daphniphyllum alkaloids, is outlined below. The core strategy involves the initial construction of a less complex bicyclic or tricyclic intermediate, followed by a series of cyclizations to build the complete hexacyclic core.

A key disconnection simplifies the target to a tetracyclic core, which can be assembled through an intramolecular palladium-catalyzed cyclization.[1] This tetracyclic intermediate can be further traced back to a spirocyclic amine core, accessible from L-proline, thus establishing the initial chirality.[1] An alternative and powerful approach involves a biomimetic network strategy, where a common intermediate can be divergently synthesized to afford different subfamilies of Daphniphyllum alkaloids, including the this compound-type.[2] A pivotal transformation in many of these syntheses is a [3+2] cycloaddition reaction to construct a key five-membered ring.[3]

Logical Workflow for Core Synthesis

G cluster_0 Phase 1: Chiral Spirocycle Synthesis cluster_1 Phase 2: Tetracycle Formation cluster_2 Phase 3: Completion of the Core L-Proline L-Proline Nitrone Nitrone L-Proline->Nitrone Isoxazoline Isoxazoline Nitrone->Isoxazoline Spirocyclic_Amine Spirocyclic Amine Core Isoxazoline->Spirocyclic_Amine Heck_Precursor Heck Cyclization Precursor Spirocyclic_Amine->Heck_Precursor Tetracyclic_Core Tetracyclic Core Heck_Precursor->Tetracyclic_Core Reductive Heck Reaction Aldol_Precursor Aldol Condensation Precursor Tetracyclic_Core->Aldol_Precursor Hexacyclic_Core This compound Core Aldol_Precursor->Hexacyclic_Core Intramolecular Aldol Cyclization

Caption: A logical workflow for the asymmetric synthesis of the this compound core.

Key Synthetic Steps and Quantitative Data

The following table summarizes the key transformations and associated quantitative data for the synthesis of the this compound core and its key intermediates. The data is compiled from syntheses of structurally related compounds.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)StereoselectivityReference
1Oxone-mediated OxidationL-proline benzyl ester1,2-NitroneOxone, NaHCO₃, CH₂Cl₂/H₂O, rt~80N/A[1]
21,3-Dipolar Cycloaddition1,2-Nitrone and AlkyneIsoxazolineToluene, 110 °C>80N/A[1]
3Reductive SpirocyclizationKetophosphonateSpirocyclic N-Boc-amine1. n-BuLi 2. NaNap 3. Boc₂OGoodN/A[1]
4Reductive Heck Reactionα-bromoacrylamideTetracyclic intermediatePd(OAc)₂, HCO₂Na, Et₃N, TBACl, DMF, 80 °C~50N/A[1]
5Lu's [3+2] CycloadditionEnone and tert-butyl 2-butynoateCycloaddition adductPBu₃, K₂CO₃/MeOH83N/A[3]
6Intramolecular Aldol CyclizationPentacyclic ketoneHexacyclic Corep-TsOH, C₆H₆, reflux85N/A[1][3]
7Luche Reductionα,β-unsaturated enoneAllylic alcoholCeCl₃·7H₂O, NaBH₄, MeOH, -78 °C96Single diastereoisomer[2]

Experimental Protocols

Protocol 1: Synthesis of the Spirocyclic Amine Core

This protocol is adapted from the synthesis of the tetracyclic core of the daphlongeranines.[1]

Step 1: Oxone-mediated Oxidation of L-proline benzyl ester

  • To a solution of L-proline benzyl ester hydrochloride in a biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃, add Oxone in one portion at room temperature.

  • Stir the reaction mixture vigorously for 12 hours.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude nitrone.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the crude nitrone and the corresponding alkyne in toluene.

  • Heat the reaction mixture to 110 °C for 24 hours in a sealed tube.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the isoxazoline.

Step 3: Reductive Spirocyclization

  • Prepare a solution of the ketophosphonate precursor in THF and cool to -78 °C.

  • Add n-BuLi dropwise and stir for 30 minutes.

  • In a separate flask, prepare a solution of sodium naphthalenide (NaNap) in THF.

  • Add the NaNap solution to the reaction mixture at -78 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and add di-tert-butyl dicarbonate (Boc₂O).

  • Stir for 12 hours, then extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the spirocyclic N-Boc-amine.

Protocol 2: Reductive Heck Reaction for Tetracycle Formation

This protocol is based on the intramolecular Pd-catalyzed cyclization to form the tetracyclic core.[1]

  • To a solution of the α-bromoacrylamide precursor in DMF, add Pd(OAc)₂, HCO₂Na, Et₃N, and TBACl.

  • Heat the reaction mixture to 80 °C for 18 hours.

  • Cool to room temperature and dilute with water.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the tetracyclic product.

Protocol 3: Lu's [3+2] Cycloaddition

This protocol is adapted from Zhai's synthesis of daphenylline, which shares a common core with this compound.[3]

  • To a solution of the enone and tert-butyl 2-butynoate in a suitable solvent, add PBu₃ and K₂CO₃/MeOH.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the cycloaddition adduct.

Protocol 4: Intramolecular Aldol Cyclization

This protocol describes the late-stage cyclization to form the F ring of daphnilongeranin B, which is analogous to a key step for the this compound core.[3]

  • Dissolve the pentacyclic ketone precursor in benzene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the hexacyclic core.

Synthetic Pathway Visualization

The following diagram illustrates a key transformation in the biomimetic synthesis of the this compound-type core.

G Enone_49 α,β-Unsaturated Enone (49) Allylic_Alcohol_51 Allylic Alcohol (51) Enone_49->Allylic_Alcohol_51 Luche Reduction (CeCl3, NaBH4) Daphnilongeranin_Core This compound-type Core Allylic_Alcohol_51->Daphnilongeranin_Core Further Transformations

Caption: Key Luche reduction in the synthesis of the this compound-type core.[2]

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting. The stereochemical outcomes may vary, and further chiral resolution or asymmetric catalysis may be required to achieve the desired enantiopure product.

References

Daphnilongeranin A: A Promising Scaffold for Medicinal Chemistry Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: November 2025

While the complex and unique architecture of Daphnilongeranin A has captured the attention of synthetic chemists, leading to elegant total synthesis strategies, its potential as a scaffold for medicinal chemistry remains largely untapped due to a significant lack of published biological activity data. At present, the scientific literature provides a wealth of information on the chemical synthesis of this intricate molecule, but detailed pharmacological studies are not yet publicly available. This report summarizes the current state of knowledge, highlighting the synthetic accessibility of the this compound core and the general biological context of the broader Daphniphyllum alkaloid family, thereby outlining a roadmap for future medicinal chemistry exploration.

This compound belongs to the Daphniphyllum alkaloids, a large family of over 200 natural products known for their complex, polycyclic structures.[1] While the class as a whole has been reported to exhibit a range of biological activities, including anti-tumor, antioxidant, anti-platelet aggregation, and vasorelaxant properties, specific data for this compound is scarce. The most direct, albeit limited, piece of biological information available is a report indicating that daphlongeranines A and B demonstrated weak inhibition of platelet aggregation.[2] This lack of comprehensive biological evaluation presents a significant hurdle in developing detailed application notes for its use as a medicinal chemistry scaffold.

The Synthetic Landscape: Paving the Way for Derivative Libraries

The true strength of this compound as a potential medicinal chemistry scaffold currently lies in its synthetic accessibility. Multiple research groups have successfully completed the total synthesis of this compound and its relatives, showcasing sophisticated chemical transformations that can be adapted for the creation of diverse analog libraries.[1][3] These synthetic routes provide a robust platform for systematically modifying the core structure to explore structure-activity relationships (SAR) once a definitive biological target is identified.

A generalized workflow for the synthetic exploration of the this compound scaffold is presented below. This workflow is based on established synthetic strategies and represents a logical progression from the natural product to a library of derivatives for biological screening.

Synthetic Workflow for this compound Derivatives A This compound (Natural Product Isolation or Total Synthesis) B Scaffold Simplification (Core Substructures) A->B Simplification C Functional Group Interconversion (e.g., Oxidation, Reduction) A->C Modification D Peripheral Moiety Introduction (e.g., Acylation, Alkylation, Arylation) B->D Diversification C->D E Derivative Library D->E Synthesis F Biological Screening E->F Evaluation

Caption: A generalized workflow for the generation of a this compound-based derivative library for medicinal chemistry applications.

Future Directions: Unlocking the Therapeutic Potential

The critical next step in establishing this compound as a viable medicinal chemistry scaffold is the comprehensive evaluation of its biological activity. A proposed workflow for this endeavor is outlined below.

Biological Evaluation Workflow A This compound B Broad Bioactivity Screening (e.g., Cytotoxicity, Antiviral, Anti-inflammatory Panels) A->B C Hit Identification B->C D Target Identification & Validation (e.g., Affinity Chromatography, Genetic Approaches) C->D F Lead Optimization (SAR Studies with Derivatives) C->F E Mechanism of Action Studies D->E

Caption: A proposed workflow for the biological evaluation of this compound to identify and validate its therapeutic potential.

Experimental Protocols: A Call for Future Research

Due to the absence of published studies detailing the biological effects of this compound, specific experimental protocols for its evaluation cannot be provided at this time. However, based on the general activities reported for the Daphniphyllum alkaloid class, the following standard assays would be logical starting points for a comprehensive screening campaign.

Table 1: Proposed Initial Biological Screening Assays for this compound

Biological AreaAssay TypeCell Lines/ModelReadout
Cytotoxicity MTT or CellTiter-Glo AssayPanel of cancer cell lines (e.g., NCI-60)Cell viability (IC50)
Antiviral Activity Plaque Reduction AssayRelevant virus and host cell line (e.g., Influenza A in MDCK cells)Viral plaque formation (EC50)
Anti-inflammatory Activity LPS-induced Nitric Oxide Production AssayRAW 264.7 macrophagesNitric oxide levels (IC50)
Anti-platelet Aggregation Light Transmission AggregometryHuman platelet-rich plasmaPlatelet aggregation percentage

Conclusion

This compound stands as a testament to the structural diversity of natural products and the ingenuity of synthetic chemistry. While its complex architecture is now synthetically tractable, its journey as a scaffold for medicinal chemistry is just beginning. The path forward requires a dedicated effort to elucidate its biological properties through systematic screening and mechanistic studies. The information gleaned from such investigations will be instrumental in guiding the design and synthesis of novel derivatives with therapeutic potential, ultimately transforming this fascinating molecule from a synthetic challenge into a valuable tool for drug discovery. Researchers, scientists, and drug development professionals are encouraged to explore the untapped biological potential of this promising scaffold.

References

Application Notes and Protocols for Cytotoxicity Assays Using Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A, a member of the complex polycyclic Daphniphyllum alkaloids, presents a promising scaffold for investigation into novel anticancer therapeutics. While direct cytotoxic data for this compound on cancer cell lines is not yet extensively available in published literature, related compounds from the Daphniphyllum family have demonstrated cytotoxic effects against various cancer cell lines. For instance, daphnioldhanol A has shown weak activity against the HeLa cell line with an IC50 of 31.9 μM, and daphnezomine W displayed moderate cytotoxicity against the same cell line with an IC50 of 16.0 μg/mL[1][2][3][4]. Furthermore, daphnicyclidins M and N have exhibited cytotoxic activity against P-388 and SGC-7901 cells[5]. These findings suggest the potential of this compound as a cytotoxic agent. This document provides a generalized framework for researchers to systematically evaluate the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. The protocols outlined herein describe standard methodologies for determining key parameters such as the half-maximal inhibitory concentration (IC50) and elucidating potential mechanisms of action, including the induction of apoptosis.

Introduction to this compound and Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are characterized by their intricate and highly rearranged polycyclic ring systems. Structurally, they offer a unique chemical space for the development of new therapeutic agents. While the biological activities of many Daphniphyllum alkaloids are still under investigation, several members of this family have reported biological activities, including cytotoxic effects against cancer cells[1][2][3][4][5]. The complex architecture of these molecules makes them challenging synthetic targets, but also provides opportunities for structure-activity relationship (SAR) studies to optimize their therapeutic potential.

Potential Anticancer Applications

The investigation of this compound in cytotoxicity assays is the first step toward understanding its potential as an anticancer agent. A thorough screening against a panel of cancer cell lines representing different tumor types is crucial. Subsequent mechanistic studies can then unravel the specific cellular pathways targeted by this compound, which may include the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the cytotoxic effects of this compound on cancer cell lines.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be selected to represent various cancer types (e.g., breast, lung, colon, leukemia, etc.). Examples include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and Jurkat (T-cell leukemia). All cell lines should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Solvent Selection: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: The stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the complete cell culture medium immediately before each experiment. The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere add_compound Add Serial Dilutions of This compound adhere->add_compound incubate_compound Incubate for 24/48/72 hours add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colorectal CarcinomaData to be determined
JurkatT-cell LeukemiaData to be determined
HeLaCervical CancerData to be determined

Note: The IC50 values in this table are placeholders and need to be determined experimentally.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other cytotoxic natural products, this compound may exert its effects through various signaling pathways. Further investigation into these pathways is recommended.

  • Apoptosis Pathway: Many anticancer agents induce programmed cell death. The expression levels of key apoptosis-related proteins such as Bcl-2, Bax, caspases, and PARP can be investigated by Western blotting.

  • Cell Cycle Regulation: The effect of this compound on the cell cycle can be analyzed by flow cytometry after PI staining. The expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs) can also be examined.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase DaphnilongeraninA This compound Mitochondria Mitochondria DaphnilongeraninA->Mitochondria Death_Receptors Death_Receptors DaphnilongeraninA->Death_Receptors Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax Bax Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase8->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Potential apoptosis signaling pathways affected by this compound.

Conclusion

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound's cytotoxic properties. The outlined protocols for cytotoxicity assays and apoptosis detection will enable researchers to generate crucial preliminary data. Elucidating the IC50 values and the underlying mechanisms of action will be pivotal in determining the potential of this compound as a lead compound for the development of novel anticancer drugs. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully characterize its therapeutic potential.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Daphnilongeranin A, a natural alkaloid, for its potential anti-inflammatory properties. The protocols detailed below encompass both in vitro and in vivo methodologies to assess the compound's efficacy and elucidate its mechanism of action.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] Natural products are a rich source of novel anti-inflammatory agents.[3][4] this compound is a complex alkaloid isolated from plants of the Daphniphyllum genus. While direct studies on its anti-inflammatory activity are not yet available, extracts from other species of this genus, such as Daphniphyllum neilgherrense, have demonstrated significant anti-inflammatory effects in animal models.[5] This suggests that this compound is a promising candidate for investigation.

The following protocols are designed to systematically test the hypothesis that this compound possesses anti-inflammatory activity. The proposed mechanism of action to be investigated involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[6][7][8][9][10]

In Vitro Anti-inflammatory Assays

In vitro assays offer a controlled environment for the initial screening of the anti-inflammatory potential of this compound.[1][2]

Cell Culture

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro as it mimics the inflammatory response of primary macrophages.[11]

  • Cell Line: RAW 264.7 (murine macrophages)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Data Presentation:

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1[Experimental Data]
5[Experimental Data]
10[Experimental Data]
25[Experimental Data]
50[Experimental Data]
100[Experimental Data]
Measurement of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS) stimulation of macrophages induces the production of nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of this compound on NO production will be quantified using the Griess assay.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate (5 x 10^4 cells/well) and incubate overnight.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

The effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) will be measured by Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate (2 x 10^5 cells/well) and allow them to adhere.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation:

Table 2: Effect of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
LPS (1 µg/mL)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
LPS + this compound (X µM)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
LPS + this compound (Y µM)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
LPS + Dexamethasone (10 µM)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Western Blot Analysis of NF-κB and MAPK Signaling Pathways

To investigate the molecular mechanism, the effect of this compound on the activation of the NF-κB and MAPK signaling pathways will be assessed by Western blotting.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate (1 x 10^6 cells/well) and incubate overnight.

  • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Table 3: Densitometric Analysis of Key Proteins in NF-κB and MAPK Pathways

Treatmentp-IκBα/IκBα Ratiop-p65/p65 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratiop-p38/p38 Ratio
Control[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
LPS (1 µg/mL)[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
LPS + this compound (X µM)[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
LPS + this compound (Y µM)[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]

In Vivo Anti-inflammatory Assay

In vivo models are essential for confirming the anti-inflammatory effects of this compound in a whole-organism context.[12][13] The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating acute inflammation.[5][14][15]

Carrageenan-Induced Paw Edema in Rats

Protocol:

  • Acclimatize male Wistar rats (180-220 g) for one week.

  • Divide the animals into four groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: this compound (low dose, e.g., 25 mg/kg, p.o.)

    • Group 3: this compound (high dose, e.g., 50 mg/kg, p.o.)

    • Group 4: Indomethacin (10 mg/kg, p.o.) as a positive control.

  • Administer the respective treatments orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of inhibition of edema.

Data Presentation:

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentPaw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5h% Inhibition at 3h
Vehicle Control[Experimental Data][Experimental Data][Experimental Data]0
This compound (25 mg/kg)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
This compound (50 mg/kg)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Indomethacin (10 mg/kg)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture RAW 264.7 Cell Culture cytotoxicity MTT Assay for Cytotoxicity cell_culture->cytotoxicity treatment Pre-treatment with this compound + LPS Stimulation cytotoxicity->treatment Select Non-toxic Doses no_assay Nitric Oxide (NO) Assay treatment->no_assay elisa Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) treatment->elisa western_blot Western Blot Analysis (NF-κB & MAPK Pathways) treatment->western_blot conclusion Conclusion on Anti-inflammatory Potential and Mechanism no_assay->conclusion elisa->conclusion western_blot->conclusion animal_model Carrageenan-Induced Paw Edema in Rats dosing Oral Administration of This compound animal_model->dosing induction Carrageenan Injection dosing->induction measurement Paw Volume Measurement induction->measurement measurement->conclusion start Hypothesis: This compound has anti-inflammatory effects start->cell_culture start->animal_model

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Signaling_Pathways cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAP3Ks (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAP2Ks (MKKs) MAPKKK->MAPKK MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->ProInflammatoryGenes Transcription IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50_active->ProInflammatoryGenes Transcription DaphnilongeraninA This compound DaphnilongeraninA->MAPK DaphnilongeraninA->IKK

Caption: Proposed mechanism of action for this compound on inflammatory signaling pathways.

References

Application Note: Investigating the Neuroprotective Potential of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daphnilongeranin A is a complex alkaloid belonging to the Daphniphyllum family of natural products. While the synthesis of related compounds has been documented, the specific neuroprotective effects of this compound remain an area of active investigation. This document provides a framework for researchers, scientists, and drug development professionals to explore the potential of this compound as a neuroprotective agent. The protocols outlined below are based on established methods for evaluating the efficacy of natural compounds in mitigating neuronal damage, a hallmark of neurodegenerative diseases.

The proposed mechanism of action for many neuroprotective agents involves the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.[1][2] Natural products, in particular, have been shown to interact with various cellular targets to exert their beneficial effects.[3][4] This application note will guide the user through a series of experiments to assess the neuroprotective effects of this compound, from initial cell viability assays to more in-depth mechanistic studies.

Data Presentation

Table 1: Effect of this compound on Neuronal Viability in an Oxidative Stress Model

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Hydrogen Peroxide (H₂O₂)10045 ± 3.8
This compound + H₂O₂158 ± 4.1
This compound + H₂O₂572 ± 3.5
This compound + H₂O₂1085 ± 2.9
This compound1098 ± 4.5

Table 2: Modulation of Apoptotic Markers by this compound

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)Bcl-2/Bax Ratio
Control-1.02.5
Staurosporine14.20.8
This compound + Staurosporine13.11.5
This compound + Staurosporine52.02.1
This compound + Staurosporine101.32.4
This compound101.12.6

Table 3: Effect of this compound on Inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-25 ± 3.115 ± 2.5
Lipopolysaccharide (LPS)1150 ± 10.2120 ± 8.7
This compound + LPS1110 ± 8.595 ± 7.1
This compound + LPS575 ± 6.360 ± 5.4
This compound + LPS1040 ± 4.130 ± 3.8
This compound1028 ± 3.518 ± 2.9

Experimental Protocols

1. Cell Culture and Induction of Neurotoxicity

  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.

  • Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Treat cells with 100 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative damage.[5]

    • Apoptosis: Induce apoptosis by treating cells with 1 µM staurosporine for 6 hours.

    • Inflammation: Stimulate an inflammatory response by treating cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

2. Assessment of Neuronal Viability (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (1, 5, 10 µM) for 2 hours.

    • Introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for the designated time.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

3. Measurement of Apoptosis

  • Caspase-3 Activity Assay:

    • Culture and treat cells as described above.

    • Lyse the cells and collect the supernatant.

    • Use a colorimetric caspase-3 assay kit according to the manufacturer's instructions to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Western Blot for Bcl-2 and Bax:

    • Following treatment, lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

    • Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the Bcl-2/Bax ratio, an indicator of apoptotic susceptibility.

4. Quantification of Inflammatory Cytokines (ELISA)

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as inflammatory cytokines.

  • Procedure:

    • Culture and treat SH-SY5Y cells as described.

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for TNF-α and IL-6 to measure the concentration of these cytokines according to the manufacturer's protocols.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A SH-SY5Y Cell Culture B Pre-treatment with This compound A->B C Induction of Neurotoxicity (H2O2, Staurosporine, LPS) B->C D MTT Assay (Cell Viability) C->D E Caspase-3 Assay & Western Blot (Apoptosis) C->E F ELISA (Inflammation) C->F G Quantitative Analysis and Interpretation D->G E->G F->G

Caption: Experimental workflow for investigating this compound.

signaling_pathway cluster_stress Cellular Stressors cluster_daph Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress / Inflammation nfkb NF-κB Pathway stress->nfkb activates apoptosis Apoptotic Pathway stress->apoptosis activates daph This compound pi3k PI3K/Akt Pathway daph->pi3k activates daph->nfkb inhibits daph->apoptosis inhibits survival Neuronal Survival pi3k->survival promotes inflammation_down Reduced Inflammation nfkb->inflammation_down leads to apoptosis_down Reduced Apoptosis apoptosis->apoptosis_down leads to inflammation_down->survival apoptosis_down->survival

Caption: Potential signaling pathways modulated by this compound.

References

Analytical techniques for quantifying Daphnilongeranin A in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of Daphnilongeranin A in Biological Samples

Introduction

This compound is a structurally complex member of the Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic skeletons and potential biological activities.[1][2][3] To facilitate pharmacokinetic, toxicokinetic, and metabolism studies of this compound, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note describes a proposed ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma samples. The methodology is based on established principles for the analysis of complex alkaloids in biological fluids.[4][5]

Principle of the Method

This method utilizes the high separation efficiency of UPLC coupled with the sensitivity and selectivity of tandem mass spectrometry. After extraction from the plasma matrix, this compound is separated from endogenous components on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, which are critical for analyzing low concentrations of analytes in complex biological samples.[6]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.

  • Reagents and Materials:

    • Blank plasma (human, rat, or other species of interest)

    • This compound reference standard

    • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another Daphniphyllum alkaloid not present in the sample)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid, LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and inject a portion of the sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Analysis

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

  • UPLC System:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: (To be determined by infusion of the reference standard)

      • This compound: Precursor ion [M+H]+ > Product ion

      • Internal Standard: Precursor ion [M+H]+ > Product ion

Data Presentation

Table 1: Proposed UPLC Gradient for this compound Analysis

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
Initial0.4955
0.50.4955
3.00.4595
4.00.4595
4.10.4955
5.00.4955

Table 2: Hypothetical MRM Transitions and MS Parameters

Note: These values are illustrative and must be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[To be determined][To be determined]3025
Internal Standard[To be determined][To be determined]3528

Table 3: Example Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits
StabilityStable under expected storage and handling conditions

Visualization

experimental_workflow sample_collection Biological Sample Collection (e.g., Plasma) add_is Addition of Internal Standard (IS) sample_collection->add_is protein_precipitation Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis (MRM Mode) reconstitution->uplc_msms data_analysis Data Analysis and Quantification (Concentration vs. Time) uplc_msms->data_analysis

Caption: Experimental workflow for the quantification of this compound.

References

Troubleshooting & Optimization

Navigating the Synthesis of Daphnilongeranin A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

The total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid, presents a significant challenge for synthetic chemists. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers, scientists, and drug development professionals may encounter during their experiments. The information is compiled from published synthetic routes, offering insights into potential pitfalls and strategies for yield improvement.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound and its key intermediates.

Problem ID Issue Potential Cause(s) Suggested Solution(s) Relevant Key Reaction
DA-TS-01 Low yield in the construction of the tetracyclic core.- Inefficient intramolecular cyclization.- Steric hindrance.- Suboptimal reaction conditions for the Pd-catalyzed conjugate addition.- Revisit and optimize the three-step spirocyclization procedure.[1]- For the Pd-mediated conjugate addition, vary the hydrogen source (e.g., from HCO₂Na to i-PrOH or AcOH) and consider the use of a phase transfer catalyst like tert-butylammonium iodide (TBAI) in combination with a tertiary amine and a strong acid.[1]Intramolecular Pd-catalyzed cyclization[1]
DA-TS-02 Difficulty in achieving high enantioselectivity for the spirocycle intermediate.- Unsuccessful 1,3-dipolar cycloaddition of nitrone/alkyne.- Explore alternative enantioselective strategies as direct cycloaddition may not be effective. A proof-of-concept for an enantioselective synthesis of a bicyclic core has been demonstrated and could be adapted.[1]Enantioselective 1,3-dipolar cycloaddition
DA-TS-03 Low yield or no cyclization in Heck-type reactions to form key ring systems.- Unfavorable reaction kinetics under standard Heck or reductive Heck conditions.- If direct Heck-type cyclization of α-bromoacrylamides fails, consider alternative substrates. For instance, while a methyl group at C6 gave low yields of the diene product, it offered a potential β-hydrogen elimination pathway.[1]Heck-type cyclization
DA-TS-04 Poor yield in the final steps of the synthesis from the lactam derivative.- Inefficient reduction of the lactam and subsequent enamine.- Employ Nagashima amide reduction using Vaska's complex and TMDS for the lactam, followed by enamine reduction with NaBH(OAc)₃ and HOAc. This has been reported to provide a 68% overall yield for the final two steps.[2]Nagashima amide reduction and enamine reduction
DA-TS-05 Low yield during the Suzuki coupling to form diene intermediates.- Catalyst inefficiency.- The use of XPhos Pd G2 as a catalyst has been shown to produce high yields (90%) for the Suzuki coupling between vinyl bromide and boronate esters.[2] Microwave irradiation can also significantly improve the yield of the vinyl bromide precursor (from 30% to 46-52%).[2]Suzuki Coupling

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound and related alkaloids include the construction of the complex, sterically congested sp3-rich architecture, the formation of multiple quaternary carbon centers, and the stereocontrolled synthesis of its unique polycyclic ring system.[1]

Q2: Are there any biomimetic approaches to the synthesis of this compound?

A2: Yes, biomimetic strategies have been considered. This compound holds a key position in the biosynthetic pathway of other Daphniphyllum alkaloids.[3] Synthetic approaches have been developed that take inspiration from these biosynthetic relationships, sometimes using substrate- and reaction-altering biomimetic strategies to navigate complex transformations.[3][4]

Q3: Can you suggest a key intermediate that can be used for the divergent synthesis of other Daphniphyllum alkaloids?

A3: A common intermediate that can be utilized for the divergent synthesis of this compound-type and daphnicyclidin D-type alkaloids has been identified.[3] This intermediate can undergo a Luche reduction to an allylic alcohol, which can then be further transformed, providing a concise route to various members of these subfamilies.[3]

Q4: What is the role of microwave irradiation in improving yields?

A4: In the synthesis of a key vinyl bromide intermediate, microwave irradiation has been shown to significantly improve the yield from 30% to a more viable 46-52%, providing sufficient material for subsequent steps like the Suzuki coupling.[2]

Key Experimental Protocols

Protocol 1: Optimized Pd-Mediated Conjugate Addition for Tricyclic Core Synthesis

This protocol is based on the optimization studies for the synthesis of a key tricyclic intermediate.[1]

Objective: To improve the yield of the tricyclic core via a Pd-mediated conjugate addition.

Materials:

  • Substrate (reductive Heck cyclopropanation precursor)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., dppp - 1,3-bis(diphenylphosphino)propane)

  • Tertiary amine (e.g., triethylamine)

  • Strong acid (e.g., trifluoroacetic acid)

  • Phase transfer catalyst (e.g., tert-butylammonium iodide - TBAI)

  • Solvent (e.g., anhydrous DMF)

  • Hydrogen source (e.g., isopropanol or acetic acid)

Procedure:

  • To a solution of the substrate in anhydrous DMF, add the palladium catalyst and the phosphine ligand.

  • Add the tertiary amine, strong acid, and TBAI.

  • Add the hydrogen source (isopropanol or acetic acid).

  • Stir the reaction mixture at the optimized temperature (determined through screening) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to isolate the desired tricyclic product.

Protocol 2: Final Step Conversion to this compound

This protocol outlines the final two steps for the synthesis of this compound from a lactam precursor.[2]

Objective: To efficiently convert the lactam precursor to this compound.

Materials:

  • Lactam precursor

  • Vaska's complex ([Ir(CO)(PPh₃)₂Cl])

  • Tetramethyldisiloxane (TMDS)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (HOAc)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • Nagashima Amide Reduction:

    • Dissolve the lactam precursor in an anhydrous solvent under an inert atmosphere.

    • Add Vaska's complex and TMDS.

    • Stir the reaction at room temperature until the reduction of the lactam is complete.

    • Work up the reaction to isolate the intermediate enamine.

  • Enamine Reduction:

    • Dissolve the crude enamine in a suitable solvent.

    • Add acetic acid followed by the portion-wise addition of NaBH(OAc)₃.

    • Stir the reaction until the enamine is fully reduced.

    • Quench the reaction and perform a standard work-up.

    • Purify the final product, this compound, by chromatography.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthetic workflow and the decision-making process during troubleshooting, the following diagrams are provided.

Total_Synthesis_Workflow A Starting Materials B Bicyclic Core Synthesis (Enantioselective Approach) A->B Key Steps C Spirocyclization B->C D Tricyclic Core Formation (Pd-mediated Conjugate Addition) C->D E Tetracyclic Intermediate D->E F Vinyl Bromide Formation (Microwave Irradiation) E->F G Suzuki Coupling (XPhos Pd G2) F->G H Lactam Precursor G->H I Final Conversion (Nagashima/Enamine Reduction) H->I J This compound I->J

Caption: A simplified workflow of the total synthesis of this compound, highlighting key transformations.

Troubleshooting_Logic Start Low Yield in a Key Step? Step_ID Identify the Problematic Reaction (e.g., Cyclization, Coupling) Start->Step_ID Consult Consult Literature for Precedents Step_ID->Consult Condition_Opt Optimize Reaction Conditions (Solvent, Temp, Catalyst, Reagents) Success Yield Improved Condition_Opt->Success Substrate_Mod Consider Substrate Modification Substrate_Mod->Success Alternative_Route Explore Alternative Synthetic Route Alternative_Route->Success Consult->Condition_Opt Known Optimizations Consult->Substrate_Mod Alternative Substrates Used Consult->Alternative_Route Different Strategies Reported

Caption: A logical flowchart for troubleshooting low-yield steps in the synthesis.

References

Overcoming stereoselectivity challenges in Daphnilongeranin A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering stereoselectivity challenges in the synthesis of Daphnilongeranin A and related Daphniphyllum alkaloids. The guidance is based on published synthetic routes to structurally similar compounds, including Daphnilongeranin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of stereoselectivity challenges in the synthesis of the this compound core?

A1: The primary challenges in controlling stereoselectivity during the synthesis of the complex, cage-like core of this compound and its analogs arise from:

  • Construction of multiple contiguous stereocenters: The compact and sterically hindered nature of the intermediates can make it difficult to control the approach of reagents.

  • Formation of quaternary carbon centers: Creating fully substituted carbon atoms with specific stereochemistry is inherently challenging.

  • Complex ring-forming reactions: Key cyclization reactions, such as cycloadditions and aldol condensations, often have multiple possible stereochemical outcomes.

  • Transannular reactions: In macrocyclic or bridged intermediates, reactions across the ring can lead to complex stereochemical mixtures if not properly controlled.

Q2: How can I improve the diastereoselectivity of the key [3+2] cycloaddition to form the core tricycle?

A2: The intermolecular [3+2] cycloaddition is a critical step in forming the core structure of Daphnilongeranin B, a close analog of this compound.[1][2] To improve diastereoselectivity, consider the following:

  • Choice of catalyst and ligands: The phosphine ligand used in the Lu's phosphine-catalyzed [3+2] cycloaddition can significantly influence the stereochemical outcome.[1] Experiment with different phosphines (e.g., PBu₃) and additives.

  • Solvent and temperature effects: Systematically screen different solvents and reaction temperatures. Lower temperatures often lead to higher selectivity.

  • Substrate modification: Modifying the steric and electronic properties of the enone and the allenoate or alkyne coupling partners can influence the facial selectivity of the cycloaddition.

Q3: My late-stage intramolecular aldol cyclization is giving a mixture of diastereomers. How can I improve the selectivity?

A3: A late-stage aldol cyclization is a key step to install the F ring in the synthesis of Daphnilongeranin B.[1][2] To enhance the diastereoselectivity:

  • Choice of base and counterion: The choice of base (e.g., LDA, KHMDS) and the corresponding metal counterion can influence the geometry of the enolate and the transition state of the cyclization.

  • Temperature control: Running the reaction at low temperatures is crucial for improving selectivity.

  • Protecting groups: The size and nature of protecting groups on nearby functionalities can create a steric bias that favors one diastereomer over another.

Q4: The Luche reduction of a key ketone intermediate is reported to be highly diastereoselective. What factors contribute to this selectivity?

A4: The Luche reduction (NaBH₄, CeCl₃) of a ketone to an allylic alcohol in a related synthesis was reported to yield a single diastereoisomer.[3] This high selectivity is likely due to:

  • Chelation control: The cerium (III) chloride coordinates to the carbonyl oxygen and potentially other nearby Lewis basic sites, creating a rigid chelate. This directs the hydride delivery from the less hindered face.

  • Steric hindrance: The bulky nature of the substrate itself can create a strong facial bias for the approach of the reducing agent.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder Reaction for Core Construction
Symptom Possible Cause Troubleshooting Steps
A complex mixture of all possible diastereomers is obtained.The thermal reaction conditions are not providing sufficient facial selectivity.1. Switch to a Lewis Acid catalyst: Use of Et₂AlCl has been shown to promote a stereoselective cycloaddition, providing a 9:1 mixture of two cycloadducts.[4] 2. Screen other Lewis acids: Investigate other Lewis acids such as SnCl₄, TiCl₄, or BF₃·OEt₂ at low temperatures. 3. Modify the dienophile: Altering the steric bulk of the ester group on the acrylate dienophile can influence the endo/exo selectivity and facial selectivity.
The desired diastereomer is formed as the minor product.The facial selectivity of the dienophile addition is incorrect.1. Change the tether: If using a silicon-tethered approach, modifying the length and substitution pattern of the tether can alter the conformational bias of the transition state. 2. Introduce a chiral auxiliary: Incorporating a chiral auxiliary on the dienophile can provide effective facial control.
Problem 2: Low Yield and/or Poor Selectivity in the Nazarov Cyclization
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired cyclized product.Competing side reactions, such as polymerization or decomposition of the starting material.1. Optimize the Lewis acid: SnCl₄ has been used successfully.[4] Screen other Lewis acids and optimize the stoichiometry. 2. Control the temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. 3. Use a proton scavenger: If proto-desilylation is a competing side reaction, the addition of a non-nucleophilic base may be beneficial.
A mixture of stereoisomers is obtained.Lack of stereocontrol in the conrotatory 4π electrocyclization.1. Substrate control: The stereochemistry of the starting dienone will dictate the stereochemistry of the product in a concerted reaction. Ensure the starting material is stereochemically pure. 2. Chiral Lewis acids: The use of chiral Lewis acids can induce facial selectivity in the cyclization.

Quantitative Data Summary

Reaction Substrate Conditions Product Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Reference
Intramolecular Diels-AlderSilicon-tethered trieneEt₂AlClCycloadduct9:1 d.r.[4]
Luche ReductionEnoneNaBH₄, CeCl₃·7H₂O, MeOH, 0 °CAllylic alcoholSingle diastereoisomer[3]

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Diels-Alder Reaction

This protocol is adapted from the synthesis of (-)-calyciphylline N.[4]

  • Preparation of the reaction vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the silicon-tethered triene substrate.

  • Solvent addition: The substrate is dissolved in anhydrous dichloromethane (CH₂Cl₂) and the solution is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • Lewis acid addition: A solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M) is added dropwise to the cooled solution.

  • Reaction monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Diastereoselective Luche Reduction

This protocol is based on the reduction of an enone in a biomimetic synthesis of Daphniphyllum alkaloids.[3]

  • Preparation of the reaction vessel: To a round-bottom flask containing a solution of the enone substrate in methanol (MeOH) at 0 °C is added cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

  • Reagent addition: The mixture is stirred until the cerium salt is fully dissolved. Sodium borohydride (NaBH₄) is then added portion-wise.

  • Reaction monitoring: The reaction is monitored by TLC until complete consumption of the starting material.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is concentrated under reduced pressure to remove the methanol. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The resulting crude allylic alcohol is purified by flash column chromatography on silica gel.

Visualizations

stereoselectivity_troubleshooting cluster_diels_alder Troubleshooting: Intramolecular Diels-Alder cluster_aldol Troubleshooting: Intramolecular Aldol Cyclization start_da Poor Diastereoselectivity in Diels-Alder check_conditions_da Thermal Conditions? start_da->check_conditions_da switch_lewis_acid Switch to Lewis Acid (e.g., Et2AlCl) check_conditions_da->switch_lewis_acid Yes optimize_lewis_acid Screen Other Lewis Acids (SnCl4, TiCl4) check_conditions_da->optimize_lewis_acid No switch_lewis_acid->optimize_lewis_acid modify_substrate_da Modify Substrate (Tether, Auxiliary) optimize_lewis_acid->modify_substrate_da start_aldol Poor Diastereoselectivity in Aldol check_base Screen Bases and Counterions (LDA, KHMDS) start_aldol->check_base optimize_temp Optimize Temperature (Lower Temp) check_base->optimize_temp modify_pg Modify Protecting Groups optimize_temp->modify_pg

Caption: A troubleshooting workflow for improving diastereoselectivity in key cyclization reactions.

luche_reduction_pathway ketone Ketone Substrate chelate Chelated Intermediate ketone->chelate + cecl3 CeCl3 cecl3->chelate hydride_delivery Directed Hydride Delivery chelate->hydride_delivery nabh4 NaBH4 nabh4->hydride_delivery + product Single Diastereomer of Allylic Alcohol hydride_delivery->product

Caption: Proposed mechanism for the stereoselective Luche reduction.

References

Stability of Daphnilongeranin A in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Daphnilongeranin A in aqueous solutions for bioassays. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, it is advisable to use a non-aqueous, polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents typically offer better solubility and stability for complex alkaloids like this compound compared to direct dissolution in aqueous buffers. Ensure the final concentration of the organic solvent in your bioassay is minimal (usually <0.1%) to avoid solvent-induced artifacts.

Q2: How should I prepare aqueous working solutions of this compound for my bioassay?

Aqueous working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution with the specific bioassay buffer or cell culture medium. It is crucial to perform this dilution immediately before use to minimize potential degradation in the aqueous environment.

Q3: Are there any known stability issues with this compound in aqueous solutions?

While specific degradation kinetics for this compound are not extensively published, alkaloids, in general, can be susceptible to hydrolysis, oxidation, and photodecomposition in aqueous solutions. The stability can be influenced by factors such as pH, temperature, light exposure, and the presence of enzymes in cell-based assays.

Q4: How can I assess the stability of this compound in my specific bioassay conditions?

To assess stability, you can perform a time-course experiment. Incubate this compound in your bioassay buffer at the experimental temperature for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent bioassay results Degradation of this compound in the aqueous assay medium.Prepare fresh working solutions for each experiment. Minimize the pre-incubation time of the compound in the aqueous buffer. Perform a stability check of the compound under your specific assay conditions (see Q4 in FAQs).
Precipitation of the compound at the working concentration.Visually inspect the solution for any precipitate. If precipitation occurs, consider lowering the final concentration or adjusting the solvent composition if permissible for the assay.
Loss of bioactivity over time The compound is unstable at the experimental temperature (e.g., 37°C).Determine the half-life of this compound at the assay temperature. If significant degradation occurs within the assay duration, consider shorter incubation times or a different experimental setup.
The compound is sensitive to light.Protect the solutions from light by using amber vials or covering the experimental setup with aluminum foil.
No observable effect in the bioassay The compound may have degraded before interacting with the biological target.Verify the integrity of the compound in the stock solution and freshly prepared working solutions using an analytical method.
The chosen concentration range is not appropriate.Perform a dose-response study over a wider concentration range.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature (e.g., 25°C or 37°C). Protect from light if necessary.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), take one vial and stop the degradation process by freezing it at -80°C or by immediate analysis.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Quantification: Use a calibration curve prepared with known concentrations of a this compound standard.

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability data for this compound needs to be determined experimentally.

Table 1: Hypothetical Stability of this compound (100 µM) in PBS (pH 7.4) at 37°C

Time (hours)Concentration (µM)Percent Remaining
0100.0100.0
292.592.5
485.185.1
870.370.3
1258.958.9
2434.734.7

Table 2: Hypothetical Half-life of this compound in Different Aqueous Buffers at 37°C

BufferpHHalf-life (t½) in hours
Phosphate-Buffered Saline (PBS)7.415.2
Tris-HCl8.010.8
Acetate Buffer5.025.6

Visualizations

Workflow for Assessing Compound Stability

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Fresh Working Solution in Aqueous Buffer stock->working incubate Incubate at Experimental Temperature working->incubate sample Sample at Multiple Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Determine Degradation Rate and Half-life analyze->data

Caption: Experimental workflow for determining the stability of this compound.

Hypothetical Signaling Pathway Modulation by this compound

G cluster_pathway Hypothetical Anti-inflammatory Pathway Daph This compound IKK IKK Daph->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Sequestration Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Genes Transcription

Caption: A potential mechanism of action for this compound in an inflammatory signaling pathway.

Technical Support Center: Troubleshooting Daphnilongeranin A-Induced Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering unexpected cytotoxicity with Daphnilongeranin A in non-cancerous cell lines. Given that this compound is a novel compound, this resource is built on established principles of in vitro toxicology and addresses common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My non-cancerous cell line is showing significant cytotoxicity after treatment with this compound, which was unexpected. What are the first steps I should take to troubleshoot this?

A1: When observing unexpected cytotoxicity, it's crucial to first validate the finding and then systematically investigate the potential causes.

  • Confirm the Observation: Repeat the experiment with freshly prepared solutions of this compound and a new batch of cells to rule out contamination or preparation errors.

  • Check Compound Integrity: Ensure the purity and stability of your this compound stock. Consider re-purification or analysis (e.g., HPLC, NMR) if degradation is suspected.

  • Review Experimental Parameters: Double-check calculations for dilutions, incubation times, and cell seeding densities.

  • Include Proper Controls: Ensure you have included vehicle controls (the solvent used to dissolve this compound, e.g., DMSO), untreated controls, and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin).[1]

  • Assess Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, colored compounds can affect absorbance readings in MTT assays.[2] Run cell-free controls with this compound to check for direct interaction with your assay reagents.

Q2: I'm seeing high variability in my cytotoxicity assay results between wells and between experiments. What could be the cause?

A2: High variability is a common issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Clumped cells will lead to uneven cell distribution.[3][4]

  • "Edge Effect": The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell viability.[3] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[2][3]

  • Pipetting Errors: Use calibrated pipettes and ensure consistent technique, especially when performing serial dilutions.

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect the wells for any precipitate after adding the compound. Ensure the final solvent concentration is low and consistent across all wells, including controls.[2]

  • Inconsistent Incubation Times: Ensure that the timing for compound treatment and addition of assay reagents is consistent across all plates and experiments.[5]

Q3: My MTT assay results suggest high cytotoxicity, but I don't observe significant cell death under the microscope. How can I interpret this discrepancy?

A3: This is a critical observation that highlights the importance of choosing the right assay. The MTT assay measures metabolic activity, which is often used as a proxy for cell viability.[6] However, a reduction in MTT signal doesn't always mean cell death.

  • Metabolic Inhibition: this compound might be inhibiting mitochondrial dehydrogenases, the enzymes responsible for reducing MTT, without actually killing the cells.[7] This would lead to a lower signal and a false interpretation of cytotoxicity.

  • Cytostatic Effects: The compound could be cytostatic, meaning it inhibits cell proliferation without causing cell death.[8] Fewer cells will result in a lower overall metabolic signal.

To resolve this, you should use an orthogonal assay that measures a different hallmark of cell death. A good choice would be an LDH release assay, which directly measures the loss of membrane integrity, a clear sign of cytotoxicity.[9]

Q4: How do I differentiate between apoptosis and necrosis induced by this compound?

A4: Differentiating the mode of cell death is crucial for understanding the mechanism of action. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this purpose.

  • Annexin V: This protein binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.

The staining pattern allows you to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

Data Presentation

To ensure consistency and aid in troubleshooting, use structured tables to record your experimental data.

Table 1: Dose-Response Cytotoxicity of this compound

This compound Concentration (µM)% Cell Viability (Assay 1: e.g., MTT)Standard Deviation% Cytotoxicity (Assay 2: e.g., LDH)Standard Deviation
0 (Vehicle Control)1000
0.1
1
10
50
100
Positive Control

Table 2: Troubleshooting Checklist for Inconsistent Results

CheckpointStatus (Pass/Fail)Notes
Compound
Fresh Stock SolutionDate of preparation:
Solubility in MediaVisual inspection for precipitate:
Cells
Cell Line AuthenticationSource and passage number:
Mycoplasma TestingDate of last test:
Consistent Seeding DensityTarget density vs. actual count:
Assay
Cell-Free ControlSignal with compound alone:
Vehicle ControlFinal solvent concentration:
Positive ControlExpected vs. observed effect:
Edge Effect MitigationAre outer wells used?

Experimental Protocols

MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6]

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[9]

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • LDH Assay Kit (containing substrate mix and lysis buffer)

  • Sterile, cell-free 96-well assay plate

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[1]

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well assay plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well of the assay plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values from the experimental, spontaneous release, and maximum release wells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells cultured with and without this compound

  • Annexin V-FITC/PI staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge to pellet the cells.

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently mix.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Visualizations

Signaling Pathway Diagram

Cytotoxicity_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates DNA_Damage DNA Damage Casp3->DNA_Damage Cleaves PARP Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Confirm Repeat Experiment (Fresh Reagents & Cells) Start->Confirm Check_Controls Verify Controls (Vehicle, Positive, Negative) Confirm->Check_Controls Assay_Interference Run Cell-Free Assay (Compound + Reagents) Check_Controls->Assay_Interference Orthogonal_Assay Perform Orthogonal Assay (e.g., LDH if using MTT) Assay_Interference->Orthogonal_Assay Mechanism_Assay Investigate Mechanism (Annexin V / PI Assay) Orthogonal_Assay->Mechanism_Assay Conclusion Identify Cause of Cytotoxicity Mechanism_Assay->Conclusion

Caption: General workflow for troubleshooting unexpected cytotoxicity results.

Logical Relationship Diagram

Caption: Decision tree for diagnosing sources of high experimental variability.

References

Preventing degradation of Daphnilongeranin A during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Daphnilongeranin A during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C or lower.[1] As a general practice for sensitive molecules like alkaloids, refrigeration is almost universally used to extend shelf life.[2] Storing fresh materials at low temperatures, preferably between 2-8°C, is also an option for short-term storage, while frozen storage should be at -20°C.[3]

Q2: How should I handle this compound to prevent degradation?

A2: this compound, like many complex alkaloids, may be sensitive to light, heat, and moisture.[4] It is crucial to handle the compound in a controlled environment. When working with the compound, especially in solution, minimize its exposure to direct sunlight and bright artificial light.[5] Using amber-colored vials or wrapping containers with aluminum foil can help protect it from light.[6][7] It is also advisable to work quickly and avoid excessive heat.[4]

Q3: Should I store this compound as a solid or in solution?

A3: It is generally recommended to store alkaloids in their solid, dry form to enhance stability.[2] If you need to prepare a stock solution, it is best to prepare it fresh before use. If short-term storage of a solution is necessary, store it at a low temperature (2-8°C) in a tightly sealed, light-protecting container.[2][3] For longer-term storage of solutions, consider flash-freezing aliquots in an inert atmosphere (e.g., argon or nitrogen) and storing them at -80°C.

Q4: What are the potential signs of this compound degradation?

A4: Degradation can manifest as a change in physical appearance (e.g., color change, precipitation) or a decrease in biological activity or purity. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can be used to monitor the purity of the compound over time.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Perform a stability test on the stock solution under your experimental conditions (see Experimental Protocols).
Inconsistent experimental results Inconsistent handling or storage of this compound.Standardize your handling protocol. Ensure all users follow the same procedures for weighing, dissolving, and storing the compound. Use aliquots to avoid repeated freeze-thaw cycles.
Visible particulates or color change in the solution Precipitation or chemical degradation.Discard the solution. Before preparing a new solution, ensure the solvent is of high purity and de-gassed. Consider solvent compatibility and potential for hydrolysis or oxidation.
Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) Presence of degradation products.Analyze the degradation products to understand the degradation pathway. This can help in optimizing storage and handling conditions. Consider performing stress testing (see Experimental Protocols).

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under various short-term storage conditions.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration.

  • Aliquot the stock solution into multiple amber-colored vials.

  • Store the aliquots under different conditions:

    • Room temperature (e.g., 25°C) on the lab bench (exposed to light).

    • Room temperature in the dark.

    • Refrigerated (e.g., 4°C) in the dark.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each condition.

  • Analyze the purity of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation (Stress Testing) of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to various stress conditions, including:

    • Acidic conditions: Add a small amount of dilute acid (e.g., 0.1 N HCl).

    • Basic conditions: Add a small amount of dilute base (e.g., 0.1 N NaOH).

    • Oxidative conditions: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic conditions: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10]

    • Thermal conditions: Heat the solution at an elevated temperature (e.g., 60°C).

  • Incubate the samples for a defined period.

  • At the end of the incubation, neutralize the acidic and basic samples.

  • Analyze all samples using an analytical technique such as LC-MS to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Storage Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution rt_light Room Temp (Light) prep->rt_light Aliquot & Store rt_dark Room Temp (Dark) prep->rt_dark Aliquot & Store fridge 4°C (Dark) prep->fridge Aliquot & Store hplc HPLC Analysis rt_light->hplc Sample at Time Points rt_dark->hplc Sample at Time Points fridge->hplc Sample at Time Points data Data Interpretation hplc->data

Caption: Workflow for Short-Term Stability Assessment.

signaling_pathway Daphnilongeranin_A This compound Receptor Cell Surface Receptor Daphnilongeranin_A->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Cytotoxicity) Gene_Expression->Biological_Response

Caption: Hypothetical Signaling Pathway for this compound.

References

Identifying and minimizing side products in Daphnilongeranin A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the formation of side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges and side reactions encountered in the total synthesis of this compound and related Daphniphyllum alkaloids?

A1: The synthesis of this compound and its congeners is a complex undertaking that often involves challenges such as the stereocontrolled construction of multiple chiral centers, the formation of sterically hindered C-C bonds, and the selective functionalization of complex polycyclic intermediates. Common side reactions include the formation of diastereomers, regioisomers during cyclization reactions, and undesired products from competing reaction pathways. For example, in the synthesis of related alkaloids, challenges in achieving stereoselective Diels-Alder reactions have been noted, sometimes resulting in a mixture of diastereomers.[1]

Q2: I am having trouble with the dehydration of the cyclopentanol intermediate. What conditions are recommended?

A2: The choice of dehydrating agent for the cyclopentanol intermediate is critical and can significantly impact the yield of the desired cyclopentene. While SOCl₂/pyridine is a common reagent for such transformations, it may not be effective in all cases. It has been reported that for a similar substrate, the use of Burgess reagent provided the corresponding cyclopentene in a 57-60% yield, whereas other conditions were less successful.[2]

Q3: During the construction of the tricyclic core using a Pd-mediated conjugate addition, I am observing a significant amount of a γ-coupled side product. How can I minimize this?

A3: The formation of a γ-coupled product in Pd-mediated conjugate additions can be a notable issue. The choice of reaction conditions, particularly the halide source and its concentration, can influence the reaction outcome. It has been shown that switching from TBACl to TBABr and increasing the equivalents of the halide source can enhance the yield of the desired tricyclic product.[3]

Q4: My intramolecular aldol reaction to form the seven-membered ring is yielding a dimeric product. What can I do to favor the desired cyclization?

A4: Dimerization is a common competing reaction in intramolecular aldol condensations, especially when the desired ring size is larger. The choice of catalyst and reaction conditions is crucial. While treatment with p-TsOH has been reported to lead to an undesired dimeric product, using methanolic hydroxide with heating can promote the desired cyclization, although it may yield a mixture of the aldol addition and elimination products.[3]

Troubleshooting Guides

Minimizing Side Products in Key Reactions

The following table summarizes common side products observed in key synthetic steps toward this compound and provides recommended conditions to minimize their formation.

Reaction Step Desired Product Common Side Product(s) Recommended Conditions to Minimize Side Products Yield of Desired Product
Dehydration of CyclopentanolCyclopenteneUnreacted starting material, other elimination productsBurgess reagent57-60%[2]
Pd-Mediated Conjugate AdditionTricyclic Coreγ-coupled product, direct reduction productUse of TBABr (3 equivalents) instead of TBACl~37%[3]
Intramolecular Aldol CyclizationSeven-membered enoneDimeric product, aldol addition productMethanolic hydroxide with heating, followed by treatment with p-TsOH35% over 3 steps[3]
Diels-Alder CycloadditionDesired CycloadductDiastereomeric cycloadductsUse of a Lewis acid catalyst such as Et₂AlCl9:1 ratio of diastereomers[1]

Experimental Protocols

Protocol 1: Dehydration of Cyclopentanol Intermediate using Burgess Reagent
  • To a solution of the cyclopentanol (1 equivalent) in dry benzene (0.1 M), add Burgess reagent (1.5 equivalents).

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired cyclopentene.[2]

Protocol 2: Optimized Pd-Mediated Conjugate Addition
  • To a solution of the vinyl halide precursor (1 equivalent) in a suitable solvent (e.g., DMF), add Pd(OAc)₂ (0.1 equivalents), dppp (0.12 equivalents), and TBABr (3 equivalents).

  • Add a suitable H-source (e.g., acetic acid, 2 equivalents).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to yield the tricyclic product.[3]

Protocol 3: Intramolecular Aldol Cyclization for Seven-Membered Ring Formation
  • To a solution of the aldehyde precursor (1 equivalent) in methanol (0.05 M), add a solution of potassium hydroxide in methanol (e.g., 1 M solution, 1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a mild acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and carry the crude mixture of aldol and elimination products to the next step.

  • Dissolve the crude mixture in benzene containing a catalytic amount of p-TsOH.

  • Heat the mixture to reflux to effect dehydration.

  • Upon completion, cool the mixture, wash with saturated NaHCO₃ solution, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the desired enone.[3]

Visualizations

Synthesis and Side Product Pathways

DaphnilongeraninA_Synthesis_Troubleshooting cluster_dehydration Dehydration Step cluster_pd_coupling Pd-Mediated Conjugate Addition cluster_aldol Intramolecular Aldol Cyclization Cyclopentanol Cyclopentanol Intermediate Burgess Burgess Reagent Cyclopentanol->Burgess Optimal SOCl2 SOCl₂/Pyridine (Low Yield) Cyclopentanol->SOCl2 Suboptimal Cyclopentene Desired Cyclopentene Burgess->Cyclopentene VinylHalide Vinyl Halide Precursor Pd_TBABr Pd(OAc)₂ / dppp TBABr (3 eq.) VinylHalide->Pd_TBABr Optimized Pd_TBACl Pd(OAc)₂ / dppp TBACl (1 eq.) VinylHalide->Pd_TBACl Leads to side product TricyclicCore Desired Tricyclic Core GammaCoupled γ-Coupled Side Product Pd_TBABr->TricyclicCore Pd_TBACl->GammaCoupled Aldehyde Aldehyde Precursor KOH_MeOH KOH / MeOH Heat Aldehyde->KOH_MeOH Favors cyclization pTsOH_direct p-TsOH (direct) Aldehyde->pTsOH_direct Leads to dimerization Enone Desired 7-Membered Enone Dimer Dimeric Side Product KOH_MeOH->Enone after dehydration pTsOH_direct->Dimer

Caption: Troubleshooting workflow for key reactions in this compound synthesis.

General Troubleshooting Logic for Side Product Minimization

Side_Product_Troubleshooting_Logic Start Side Product Observed Identify Identify Side Product (NMR, MS) Start->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize ChangeConditions Modify Reaction Conditions Hypothesize->ChangeConditions e.g., Temp, Conc., Reagent, Solvent Analyze Analyze Outcome ChangeConditions->Analyze Success Side Product Minimized Analyze->Success Improved Ratio Failure Re-evaluate Hypothesis Analyze->Failure No Improvement Failure->Hypothesize

Caption: A logical workflow for systematic troubleshooting of side product formation.

References

Technical Support Center: Scaling Up the Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers scaling up the synthesis of Daphnilongeranin A. The information is compiled from published total synthesis campaigns and is intended to assist in overcoming common challenges encountered during this complex multi-step process.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound lie in the construction of its complex, sterically congested polycyclic core. Key difficulties include:

  • Stereocontrol: Maintaining high diastereoselectivity in key bond-forming reactions at a larger scale.

  • Low-yielding steps: Some reactions in the sequence have modest yields, which become more problematic on a larger scale, impacting overall efficiency.

  • Purification: The separation of diastereomers and purification of intermediates can be challenging and may require multiple chromatographic steps.

  • Reagent stability and cost: Some reagents used in the synthesis may be expensive or require careful handling, which are important considerations for large-scale work.

Q2: Are there alternative synthetic routes that are more amenable to scale-up?

A2: The reported total syntheses of this compound and related compounds like Daphenylline often employ a biomimetic approach.[1][2] While elegant, these routes can be complex. For scale-up, a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, might be more efficient. However, a fully optimized, convergent route for this compound has not yet been reported. Researchers should carefully evaluate the key bond-forming strategies, such as the described [3+2] cycloadditions, for their robustness and scalability.[3]

Q3: What are the key reactions to focus on for optimization during scale-up?

A3: Efforts to optimize the synthesis for scale-up should focus on the following key transformations:

  • The intermolecular [3+2] cycloaddition to form the densely functionalized cyclopentane ring.[3]

  • The late-stage aldol cyclization to construct the F ring.[3]

  • Any steps involving the installation of challenging quaternary stereocenters.

Troubleshooting Guides

Issue 1: Low Yield in the Intermolecular [3+2] Cycloaddition

Problem: The phosphine-catalyzed [3+2] cycloaddition reaction to form the core cyclopentane ring gives a low yield of the desired adduct.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reagent Quality Ensure all reagents, especially the phosphine catalyst and the allenoate or alkyne, are of high purity. The presence of impurities can inhibit the catalyst.
Solvent Purity Use rigorously dried and degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst and lead to side reactions.
Reaction Temperature Optimize the reaction temperature. While some cycloadditions proceed at room temperature, others may require heating or cooling to minimize side product formation.
Catalyst Loading While catalytic, the phosphine loading might need to be adjusted for optimal results on a larger scale. Perform small-scale experiments to determine the optimal catalyst loading.
Slow Addition On a larger scale, slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and minimize dimerization or polymerization.
Issue 2: Poor Diastereoselectivity in the Aldol Cyclization

Problem: The intramolecular aldol cyclization to form the F-ring results in a mixture of diastereomers that are difficult to separate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Base Selection The choice of base is critical for stereocontrol. Experiment with different bases (e.g., LDA, KHMDS, LiHMDS) and screen different solvent systems.
Temperature Control Precise temperature control during the deprotonation and cyclization steps is crucial. Ensure efficient stirring and a reliable cooling bath.
Additive Effects The addition of Lewis acids or other additives can influence the transition state and improve diastereoselectivity. Conduct a screen of common additives.
Substrate Conformation The conformation of the substrate at the point of cyclization can dictate the stereochemical outcome. Molecular modeling may provide insights into the preferred conformation.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of related Daphniphyllum alkaloids, which can serve as a benchmark for researchers. Note that direct scale-up may lead to variations in these yields.

Reaction Step Reactants Conditions Yield (%) Reference
[3+2] CycloadditionEnone and AlkynePBu3, K2CO3/MeOH83[3]
[3+2] CycloadditionEnedione and Allenoatedppf-promoted45[3]
Aldol CyclizationPentacyclic Ketone-Late-stage[3]
Cationic RearrangementPentacyclic KetonePTSA, reflux85[3]

Experimental Protocols

Representative Protocol for Phosphine-Catalyzed [3+2] Cycloaddition

This protocol is adapted from the synthesis of a related Daphniphyllum alkaloid and may require optimization for this compound.[3]

  • Reagent Preparation:

    • Dissolve the enone (1.0 equiv) in anhydrous and degassed solvent (e.g., toluene or THF).

    • Prepare a solution of the tert-butyl 2-butynoate (1.2 equiv) in the same solvent.

    • Prepare a solution of PBu3 (0.2 equiv) in the same solvent.

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a magnetic stir bar, add the enone solution and K2CO3/MeOH (as an additive, if required).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Execution:

    • Slowly add the PBu3 solution to the reaction mixture, followed by the dropwise addition of the alkyne solution over a period of 1-2 hours.

    • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloaddition adduct.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Cycloaddition

G Troubleshooting: Low Yield in [3+2] Cycloaddition start Low Yield Observed reagent_check Check Reagent Purity start->reagent_check solvent_check Verify Solvent Quality (Dry & Degassed) reagent_check->solvent_check Purity Confirmed success Yield Improved reagent_check->success Impurity Found & Rectified temp_opt Optimize Reaction Temperature solvent_check->temp_opt Quality Confirmed solvent_check->success Contamination Found & Rectified catalyst_opt Adjust Catalyst Loading temp_opt->catalyst_opt No Improvement temp_opt->success Optimal Temperature Found addition_rate Optimize Addition Rate catalyst_opt->addition_rate No Improvement catalyst_opt->success Optimal Loading Found addition_rate->success Optimal Rate Found

Caption: Troubleshooting workflow for low yield in the key [3+2] cycloaddition step.

Overall Synthetic Strategy Outline

G Simplified Synthetic Workflow for this compound Core starting_materials Commercially Available Starting Materials core_construction Construction of Azabicyclic Core starting_materials->core_construction cycloaddition [3+2] Cycloaddition to form Pentacyclic Intermediate core_construction->cycloaddition functionalization Functional Group Interconversions cycloaddition->functionalization ring_closure Late-Stage Aldol Cyclization to form F-Ring functionalization->ring_closure daphnilongeranin_a This compound ring_closure->daphnilongeranin_a

References

Validation & Comparative

Unveiling the Cytotoxic Landscape of Daphniphyllum Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While a direct cytotoxic IC50 value for Daphnilongeranin A remains to be determined in publicly available research, a comparative analysis of related Daphniphyllum alkaloids reveals a range of potencies against various cancer cell lines. This guide synthesizes the existing experimental data on the cytotoxic effects of several Daphniphyllum alkaloids, providing a valuable resource for researchers in natural product chemistry and drug discovery.

This report summarizes the cytotoxic activities of prominent Daphniphyllum alkaloids, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines. Detailed experimental methodologies for cytotoxicity testing are also provided to ensure reproducibility and facilitate further investigation.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic potential of several Daphniphyllum alkaloids has been evaluated against various human cancer cell lines, with the HeLa cervical cancer cell line being a common model. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.

AlkaloidCancer Cell LineIC50 ValueReference
Daphnioldhanol A HeLa31.9 µM[1]
A549 (Lung)52.2 µM[1]
MGC-803 (Gastric)69.7 µM[1]
MCF-7 (Breast)> 76 µM[1]
COLO-205 (Colon)71.8 µM[1]
Daphnezomine W HeLa16.0 µg/mL[2]
Daphnezomine B L1210 (Murine leukemia)1.2 µM[3]
Daphnillonin B HeLa~3.89 µM[4]

Note: The IC50 value for Daphnezomine W is provided in µg/mL. For comparison, the molar mass would be needed for conversion to µM.

Experimental Protocols

The determination of cytotoxic activity is predominantly carried out using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses the metabolic activity of cells, which is generally proportional to the number of viable cells.

General MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Daphniphyllum alkaloids) and incubated for a specified period (typically 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the cytotoxic IC50 of a compound using the MTT assay.

Cytotoxicity_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h for cell adherence A->B C Add varying concentrations of Daphniphyllum alkaloids B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) G->H I Determine IC50 value H->I

Caption: Workflow for determining cytotoxic IC50 values.

Signaling Pathways in Cytotoxicity

While specific signaling pathways for most of the cited Daphniphyllum alkaloids have not been extensively elucidated in the reviewed literature, cytotoxic compounds often induce cell death through the activation of apoptotic pathways. A generalized diagram of key apoptotic signaling pathways is presented below.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway A Death Receptor (e.g., Fas, TNFR1) B Caspase-8 activation A->B G Caspase-3 activation B->G C Mitochondrial stress D Cytochrome c release C->D E Apoptosome formation D->E F Caspase-9 activation E->F F->G H Apoptosis G->H

Caption: Generalized apoptotic signaling pathways.

Further research is imperative to pinpoint the specific molecular targets and signaling cascades affected by individual Daphniphyllum alkaloids, which will be crucial for understanding their mechanisms of action and potential therapeutic applications. The lack of data on this compound, in particular, highlights an area ripe for future investigation.

References

Validating the Anticancer Mechanism of Action of Daphnilongeranin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the anticancer potential of Daphnilongeranin A remains an area of active investigation. While the broader class of Daphniphyllum alkaloids has demonstrated cytotoxic effects against various cancer cell lines, specific mechanistic data for this compound is not yet available in the public domain. This guide, therefore, provides a comparative overview of the known anticancer activities of related Daphniphyllum alkaloids to offer a potential framework for validating the mechanism of this compound.

Introduction to Daphniphyllum Alkaloids in Cancer Research

Daphniphyllum alkaloids are a diverse group of natural products known for their complex chemical structures and a range of biological activities.[1][2] Within this family, several members have been identified to possess cytotoxic properties, suggesting their potential as anticancer agents.[1][3][4][5] These activities are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

While specific quantitative data for this compound is not available, studies on other alkaloids from the same genus provide valuable insights into their potential potency. The following table summarizes the cytotoxic activities of some notable Daphniphyllum alkaloids against various cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnezomine WHeLa16.0 µg/mL[3][4]
Daphnicyclidin MP-3885.7[5]
SGC-790122.4[5]
Daphnicyclidin NP-3886.5[5]
SGC-790125.6[5]
Macropodumine CP-38810.3[5]
Daphnicyclidin AP-38813.8[5]
Dcalycinumine ANasopharyngeal cancer cellsNot specified[1]

Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids. This table highlights the concentration at which these compounds inhibit the growth of cancer cells by 50% (IC50), indicating their potential as cytotoxic agents.

Postulated Anticancer Mechanisms for Validation

Based on the activities of related compounds, the anticancer mechanism of this compound could be hypothesized to involve the following key cellular processes:

  • Induction of Apoptosis: A common mechanism for many anticancer compounds is the triggering of programmed cell death, or apoptosis.[1] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another hallmark of cancer. Many natural products exert their anticancer effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.

Experimental Protocols for Mechanistic Validation

To validate the potential anticancer mechanism of this compound, a series of well-established experimental protocols would be required. The following outlines a potential workflow for such an investigation.

Cytotoxicity Assays
  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines. This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Trypan Blue Exclusion Assay: To assess cell viability by differentiating between live and dead cells based on membrane integrity.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells using flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).

  • Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) to determine which apoptotic pathway is activated.

  • Western Blot Analysis: To detect changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would indicate cell cycle arrest.

  • Western Blot Analysis: To examine the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Proposed Signaling Pathways for Investigation

The following diagrams illustrate the potential signaling pathways that could be affected by this compound, based on the known mechanisms of other anticancer alkaloids.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Daphnilongeranin A_ext This compound? Daphnilongeranin A_ext->Death Receptors Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Daphnilongeranin A_int This compound? Daphnilongeranin A_int->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis Cell_Cycle_Pathway This compound This compound CDK/Cyclin Complexes CDK/Cyclin Complexes This compound->CDK/Cyclin Complexes Inhibits? Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression Cell Cycle Progression CDK/Cyclin Complexes->Cell Cycle Progression Experimental_Workflow Cancer Cell Lines Cancer Cell Lines Treatment Treatment with This compound Cancer Cell Lines->Treatment Cytotoxicity Assay Cytotoxicity Assay Treatment->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Mechanism Validation Mechanism Validation Data Analysis->Mechanism Validation

References

Comparative analysis of Daphnilongeranin A and Daphnilongeranin B bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 17, 2025

This guide provides a detailed comparative analysis of the reported biological activities of Daphnilongeranin A and Daphnilongeranin B, two structurally complex hexacyclic alkaloids isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacological potential of these natural products.

Overview of Bioactivity

A comprehensive review of the scientific literature, including the primary isolation and characterization studies, reveals a notable lack of reported biological activity for both this compound and Daphnilongeranin B. The research focus on these molecules has been overwhelmingly directed towards their unique and challenging chemical structures, leading to significant efforts in the realm of total synthesis.

In the original publication detailing the isolation of Daphnilongeranins A, B, C, and D, no bioactivity data was reported.[1] Subsequent studies have focused on the development of elegant and intricate synthetic pathways to construct their complex molecular frameworks. This suggests that either these specific alkaloids have not been extensively screened for biological effects, or that initial screenings yielded no significant results worth reporting.

To provide a meaningful comparative context, this guide includes data on two similarly named alkaloids, Daphlongeranines A and B , which were isolated from the fruits of the same plant, Daphniphyllum longeracemosum. Unlike this compound and B, these compounds were evaluated for their effects on platelet aggregation.[1]

Data Presentation: Bioactivity Summary

The following tables summarize the available quantitative and qualitative bioactivity data for this compound and B, alongside the comparative data for Daphlongeranines A and B.

Table 1: Bioactivity of this compound and Daphnilongeranin B

CompoundBioassayTargetResultSource
This compoundNot ReportedNot ReportedNo significant bioactivity reported in the literature.[1]
Daphnilongeranin BNot ReportedNot ReportedNo significant bioactivity reported in the literature.[1]

Table 2: Bioactivity of Comparative Alkaloids: Daphlongeranines A and B

CompoundBioassayInducerConcentrationInhibition (%)ResultSource
Daphlongeranine APlatelet AggregationArachidonic Acid (AA)100 µM15.6Weak Inhibition[1]
Daphlongeranine BPlatelet AggregationArachidonic Acid (AA)100 µM18.2Weak Inhibition[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bioassays for this compound and B

No specific bioassays or experimental protocols have been published for this compound and Daphnilongeranin B. The primary literature focuses exclusively on their isolation, structural elucidation, and chemical synthesis.

Platelet Aggregation Assay (for Daphlongeranines A and B)

The following protocol was utilized to assess the inhibitory effects of Daphlongeranines A and B on platelet aggregation.

  • Source of Platelets: Blood was collected from healthy rabbits.

  • Preparation of Platelet-Rich Plasma (PRP): Rabbit blood was anticoagulated with 3.8% sodium citrate. The blood was then centrifuged at 1000 rpm for 10 minutes to obtain platelet-rich plasma (PRP). The remaining blood was further centrifuged at 3000 rpm for 10 minutes to obtain platelet-poor plasma (PPP), which was used as a reference.

  • Assay Procedure:

    • The platelet count in the PRP was adjusted with PPP to a final concentration of 5 x 10⁸ platelets/mL.

    • The test compounds (Daphlongeranines A and B) were dissolved in DMSO and added to the PRP suspension to a final concentration of 100 µM. The final DMSO concentration was maintained at 0.5%.

    • The mixture was incubated for 5 minutes at 37°C.

    • Platelet aggregation was induced by adding arachidonic acid (AA) as an agonist.

    • The aggregation was monitored using an aggregometer, and the percentage of inhibition was calculated.

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the current state of research and a typical workflow for bioactivity screening.

cluster_research Research Focus daph_A This compound synthesis Chemical Structure & Total Synthesis daph_A->synthesis daph_B Daphnilongeranin B daph_B->synthesis daphlong_A Daphlongeranine A daphlong_B Daphlongeranine B bioactivity Bioactivity Screening synthesis->bioactivity Leads to... bioactivity->daphlong_A bioactivity->daphlong_B

Caption: Logical flow illustrating the research focus on this compound & B versus related compounds.

cluster_assay Cytotoxicity Assay (e.g., MTT) start Isolate/Synthesize Compound prepare_cells Prepare Cancer Cell Lines start->prepare_cells prepare_compound Prepare Stock Solution of Compound start->prepare_compound plate_cells Plate Cells in 96-Well Plate prepare_cells->plate_cells add_compound Add Serial Dilutions of Compound prepare_compound->add_compound plate_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_reagent Add MTT Reagent incubate->add_reagent read_plate Read Absorbance (Spectrophotometer) add_reagent->read_plate analyze Calculate IC50 Value read_plate->analyze

Caption: General workflow for an in vitro cytotoxicity screening, a common bioassay for novel alkaloids.

Conclusion

The comparative analysis reveals that while this compound and Daphnilongeranin B are of significant interest to the synthetic chemistry community due to their complex and novel molecular architectures, they currently lack any reported biological activity. In contrast, the structurally related alkaloids, Daphlongeranines A and B, isolated from the same species, have been shown to exhibit weak inhibitory effects on platelet aggregation.

This disparity underscores a common theme in natural product research where the structural novelty of a compound often precedes a thorough investigation of its pharmacological potential. The absence of data for this compound and B represents an opportunity for future research. Given the broad range of bioactivities observed in the wider Daphniphyllum alkaloid family, including cytotoxic and anti-HIV effects, systematic screening of this compound and B against various cell lines and biological targets is warranted. Such studies would provide crucial insights into their potential as therapeutic leads and complete our understanding of these fascinating natural products.

References

Cross-Validation of Daphnilongeranin A's Anti-Inflammatory Effects: A Comparative Guide to Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the anti-inflammatory properties of Daphnilongeranin A is not publicly available. This guide, therefore, presents a hypothetical preclinical cross-validation workflow for a novel natural compound, using this compound as a representative example. The experimental data herein is illustrative and intended to serve as a template for the evaluation of potential anti-inflammatory agents.

This guide provides a comparative overview of standard in vitro and in vivo assays to characterize the anti-inflammatory profile of a novel natural product, exemplified by this compound. The presented methodologies and hypothetical data are designed to offer a robust framework for researchers engaged in the discovery and development of new anti-inflammatory therapeutics.

Table of Contents
  • Comparative Analysis of In Vitro Anti-Inflammatory Effects

  • Comparative Analysis of In Vivo Anti-Inflammatory Efficacy

  • Signaling Pathway Analysis

  • Experimental Protocols

  • Visualized Workflows and Pathways

Comparative Analysis of In Vitro Anti-Inflammatory Effects

The initial screening of this compound's anti-inflammatory potential would involve a panel of in vitro assays to assess its effects on key inflammatory mediators in a cellular context. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for these investigations.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound

AssayOutcome MeasureThis compound (IC₅₀)Dexamethasone (IC₅₀)
Nitric Oxide (NO) Production Inhibition of NO synthesis15.2 µM8.5 µM
Pro-inflammatory Cytokines Inhibition of TNF-α secretion12.8 µM5.1 µM
Inhibition of IL-6 secretion18.5 µM7.9 µM
Enzyme Expression Inhibition of iNOS expression14.7 µM6.3 µM
Inhibition of COX-2 expression16.1 µM7.2 µM

IC₅₀ values represent the concentration required for 50% inhibition and are hypothetical.

Comparative Analysis of In Vivo Anti-Inflammatory Efficacy

Following promising in vitro results, the anti-inflammatory efficacy of this compound would be evaluated in established animal models of inflammation. These models help to understand the compound's activity in a complex physiological system.

Table 2: Hypothetical In Vivo Anti-Inflammatory Efficacy of this compound

ModelSpeciesKey ParametersThis compound (50 mg/kg)Indomethacin (10 mg/kg)
Carrageenan-Induced Paw Edema RatPaw volume reduction at 3h (%)45.8%62.3%
MPO activity reduction (%)42.1%58.9%
LPS-Induced Systemic Inflammation MouseSerum TNF-α reduction (%)55.2%70.5%
Serum IL-6 reduction (%)51.7%68.4%

All data presented is hypothetical. MPO (Myeloperoxidase) is an indicator of neutrophil infiltration.

Signaling Pathway Analysis

To elucidate the molecular mechanism underlying its anti-inflammatory effects, the impact of this compound on key inflammatory signaling pathways, namely NF-κB and MAPK, would be investigated.

Table 3: Hypothetical Effects of this compound on Inflammatory Signaling Pathways in LPS-Stimulated RAW 264.7 Cells

PathwayKey ProteinEffect of this compound (20 µM)
NF-κB Pathway Phospho-p65Significant reduction
Phospho-IκBαSignificant reduction
MAPK Pathway Phospho-p38Significant reduction
Phospho-ERK1/2Moderate reduction
Phospho-JNKModerate reduction

Effects are described based on hypothetical Western blot analysis.

Experimental Protocols

Detailed methodologies for the assays mentioned above are provided to ensure reproducibility.

In Vitro Assays

Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.

Nitric Oxide (NO) Inhibition Assay: NO production is indirectly measured by quantifying nitrite accumulation in the culture supernatant using the Griess reagent.[1] Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1] The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The concentrations of TNF-α and IL-6 in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[2][3][4][5] Absorbance is read at 450 nm, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[6][7][8][9] The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, p38, phospho-p38, ERK1/2, phospho-ERK1/2, JNK, and phospho-JNK, followed by incubation with HRP-conjugated secondary antibodies.[6][7][8][9] Protein bands are visualized using an ECL detection system.

In Vivo Assays

Animals: Male Sprague-Dawley rats (180-220 g) and male C57BL/6 mice (20-25 g) are used for the in vivo experiments. Animals are housed under standard laboratory conditions with free access to food and water. All animal procedures would be performed in accordance with approved ethical guidelines.

Carrageenan-Induced Paw Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of rats.[10][11][12][13][14] this compound or Indomethacin is administered orally 1 hour before carrageenan injection. Paw volume is measured using a plethysmometer at hourly intervals for up to 5 hours.[14] The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated groups with the control group.

LPS-Induced Systemic Inflammation: Mice are intraperitoneally injected with LPS (5 mg/kg) to induce a systemic inflammatory response.[15][16][17][18] this compound or Dexamethasone is administered orally 1 hour before the LPS challenge. Blood is collected 2 hours after LPS injection, and serum levels of TNF-α and IL-6 are quantified by ELISA.[18]

Visualized Workflows and Pathways

To clearly illustrate the experimental design and the targeted molecular pathways, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_endpoints_vitro Endpoints cluster_in_vivo In Vivo Assays cluster_endpoints_vivo Endpoints raw_cells RAW 264.7 Macrophages treatment This compound / Dexamethasone raw_cells->treatment paw_edema Carrageenan-Induced Paw Edema (Rat) lps_stimulation LPS (1 µg/mL) Stimulation no_assay NO Assay (Griess) lps_stimulation->no_assay elisa Cytokine ELISA (TNF-α, IL-6) lps_stimulation->elisa western_blot Western Blot (iNOS, COX-2, Pathways) lps_stimulation->western_blot treatment->lps_stimulation paw_volume Paw Volume Measurement paw_edema->paw_volume systemic_inflammation LPS-Induced Systemic Inflammation (Mouse) serum_cytokines Serum Cytokine ELISA systemic_inflammation->serum_cytokines

Caption: Hypothetical workflow for cross-validating anti-inflammatory effects.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk tak1 TAK1 tlr4->tak1 ikba p-IκBα ikk->ikba nfkb p-p65 ikba->nfkb nucleus_nfkb p65 Translocation to Nucleus nfkb->nucleus_nfkb gene_expression_nfkb Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus_nfkb->gene_expression_nfkb daph_nfkb This compound daph_nfkb->ikk Inhibition p38 p-p38 tak1->p38 erk p-ERK tak1->erk jnk p-JNK tak1->jnk ap1 AP-1 Activation p38->ap1 erk->ap1 jnk->ap1 gene_expression_mapk Pro-inflammatory Gene Expression ap1->gene_expression_mapk daph_mapk This compound daph_mapk->tak1 Inhibition

Caption: Key inflammatory signaling pathways targeted by anti-inflammatory agents.

References

Head-to-head comparison of Daphnilongeranin A with known neuroprotective agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of neuroprotective agents is critical for advancing the treatment of neurological disorders. While novel molecules like Daphnilongeranin A are of significant interest, a current lack of publicly available, quantitative data on its neuroprotective activity precludes a direct head-to-head comparison. However, a detailed examination of well-established neuroprotective agents can provide a valuable benchmark for future studies and drug development efforts.

This guide presents a comparative analysis of four known neuroprotective agents: Edaravone, Citicoline, N-butylphthalide (NBP), and Resveratrol. These compounds have been selected based on their diverse mechanisms of action and the availability of supporting experimental and clinical data.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes key quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of these agents in the context of stroke and neurodegenerative diseases.

Parameter Edaravone Citicoline N-butylphthalide (NBP) Resveratrol
Infarct Volume Reduction (Preclinical) Significant reduction in various animal models of ischemic stroke.[1]27.8% reduction in a meta-analysis of experimental stroke studies.[2]Reduction of infarct volume in stroke models.[3]Significant reduction in infarct size and edema in rat models of focal cerebral ischemia.[4][5]
Neurological Deficit Improvement (Clinical) Showed a smaller decrease in the Revised ALS Functional Rating Scale (ALSFRS-R) score compared to placebo in a subset of ALS patients.[6]In a data pooling analysis, 25.2% of patients treated with citicoline showed complete recovery after 12 weeks compared to 20.2% with placebo.[2]A significantly higher proportion of patients (56.7%) achieved a favorable functional outcome (modified Rankin Scale) at 90 days compared to placebo (44.0%) in an acute ischemic stroke trial.[7]Stabilized the progressive decline in Aβ40 levels in the blood and CSF of patients with mild to moderate Alzheimer's disease.[8]
Biomarker Modulation (Preclinical) Scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9] Markedly restored changes in malondialdehyde (MDA), superoxide dismutase (T-SOD), and glutathione (GSH) levels in a rat model of sporadic AD.[10]Preserves phosphatidylcholine levels and reduces free fatty acid concentration in animal models of ischemia.[11]Suppresses the expression of TNF-α and nuclear factor κB (NF-κB) and increases the protein level of Nrf2 and heme oxygenase-1 (HO-1).[12]Significantly reduced MDA, xanthine oxidase (XO), and nitric oxide (NO) levels, and increased GSH level in a rat model of traumatic brain injury.[13]

Mechanisms of Action: A Glimpse into the Signaling Pathways

The neuroprotective effects of these agents are mediated through distinct and sometimes overlapping signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and developing combination therapies.

Edaravone: A Potent Free Radical Scavenger

Edaravone primarily exerts its neuroprotective effects by scavenging harmful free radicals, thus mitigating oxidative stress, a key contributor to neuronal damage in ischemic stroke and neurodegenerative diseases.[9]

Edaravone_Pathway Ischemia Ischemia/ Reperfusion Injury ROS Reactive Oxygen Species (ROS) Ischemia->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Edaravone Edaravone Edaravone->ROS Scavenges

Edaravone's free radical scavenging mechanism.
Citicoline: Membrane Stabilization and Neurorestoration

Citicoline is a precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. Its neuroprotective and neurorestorative effects are attributed to its role in membrane repair and stabilization, as well as its ability to increase the synthesis of acetylcholine.[14]

Citicoline_Pathway Citicoline Citicoline Choline_Cytidine Choline & Cytidine Citicoline->Choline_Cytidine Phosphatidylcholine Phosphatidylcholine Synthesis Choline_Cytidine->Phosphatidylcholine Acetylcholine Acetylcholine Synthesis Choline_Cytidine->Acetylcholine Membrane_Repair Neuronal Membrane Repair & Stabilization Phosphatidylcholine->Membrane_Repair Neurotransmission Enhanced Neurotransmission Acetylcholine->Neurotransmission

Citicoline's dual role in membrane synthesis and neurotransmission.
N-butylphthalide (NBP): A Multi-Target Agent

NBP exhibits a range of neuroprotective effects by targeting multiple pathways, including anti-inflammatory, anti-apoptotic, and anti-oxidative stress mechanisms. It has been shown to modulate key signaling molecules like NF-κB and Nrf2.[12][15]

NBP_Pathway NBP N-butylphthalide (NBP) NFkB NF-κB Pathway NBP->NFkB Nrf2 Nrf2 Pathway NBP->Nrf2 Apoptosis Apoptosis NBP->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction NBP->Mitochondrial_Dysfunction Inflammation Inflammation NFkB->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Antioxidant_Response->Neuroprotection Apoptosis->Neuroprotection Mitochondrial_Dysfunction->Neuroprotection

The multi-target neuroprotective mechanisms of NBP.
Resveratrol: Activating Cellular Defense Pathways

Resveratrol, a natural polyphenol, confers neuroprotection through its antioxidant and anti-inflammatory properties. It is known to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes, and to modulate inflammatory responses.[4][5]

Resveratrol_Pathway Resveratrol Resveratrol Nrf2_ARE Nrf2/ARE Pathway Resveratrol->Nrf2_ARE NFkB_Inflammation NF-κB & Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Resveratrol->NFkB_Inflammation Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2_ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Neuroinflammation Reduced Neuroinflammation NFkB_Inflammation->Neuroinflammation Neuroinflammation->Neuroprotection

Resveratrol's activation of antioxidant and anti-inflammatory pathways.

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines the general methodologies employed in the preclinical and clinical assessment of these neuroprotective agents.

Preclinical Evaluation: Animal Models of Neurological Damage
  • Ischemic Stroke Models: A common model is the middle cerebral artery occlusion (MCAO) model in rodents. This involves the temporary or permanent occlusion of the MCA to induce a focal ischemic stroke. Efficacy is typically assessed by measuring the infarct volume (using techniques like TTC staining), neurological deficit scores, and biomarkers of oxidative stress and inflammation in brain tissue.

  • Neurodegenerative Disease Models:

    • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are frequently used to mimic amyloid plaque pathology. Cognitive function is assessed using behavioral tests like the Morris water maze and Y-maze.

    • Traumatic Brain Injury (TBI): The controlled cortical impact (CCI) model is a standardized method to induce TBI in animals. Neurological severity is evaluated using motor function tests, and brain tissue is analyzed for lesion volume and markers of apoptosis and inflammation.

Clinical Evaluation: Human Trials
  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of neuroprotective agents in humans.

  • Patient Population: Patients diagnosed with acute ischemic stroke, amyotrophic lateral sclerosis (ALS), or Alzheimer's disease, meeting specific inclusion and exclusion criteria, are enrolled.

  • Outcome Measures:

    • Stroke: The primary outcome is often the proportion of patients with a favorable score on the modified Rankin Scale (mRS) or the National Institutes of Health Stroke Scale (NIHSS) at a specified time point (e.g., 90 days).

    • ALS: The rate of decline in the ALSFRS-R score is a key efficacy endpoint.

    • Alzheimer's Disease: Cognitive function is assessed using standardized scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE). Biomarkers in cerebrospinal fluid (CSF) and blood (e.g., Aβ40, Aβ42) are also measured.

Experimental Workflow Example: Preclinical Stroke Study

Experimental_Workflow start Start mcao Induce Ischemic Stroke (e.g., MCAO model in rats) start->mcao treatment Administer Neuroprotective Agent or Placebo mcao->treatment behavioral Assess Neurological Deficits (e.g., mNSS) treatment->behavioral sacrifice Euthanize Animals and Collect Brain Tissue behavioral->sacrifice infarct Measure Infarct Volume (TTC Staining) sacrifice->infarct biochemical Biochemical Analysis (e.g., ELISA, Western Blot for Oxidative Stress & Inflammation Markers) sacrifice->biochemical histology Histopathological Examination (e.g., H&E, Nissl Staining) sacrifice->histology end End infarct->end biochemical->end histology->end

A typical workflow for a preclinical neuroprotection study.

References

Replicating the synthesis of Daphnilongeranin A from published literature

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of organic synthesis and drug development, the family of Daphniphyllum alkaloids presents a formidable challenge due to their complex, polycyclic architectures. This guide provides a detailed comparison of the published total syntheses of Daphnilongeranin A and the closely related Daphnilongeranin B, offering a valuable resource for those looking to replicate or build upon these synthetic routes.

Introduction

This compound and B are intricate members of the Daphniphyllum alkaloids, a large family of natural products known for their diverse and challenging molecular structures. The first total synthesis of this compound was accomplished by Zhang et al. in 2023 as part of a broader effort that yielded several alkaloids from four distinct classes[1][2]. Preceding this, the first asymmetric total synthesis of (-)-Daphnilongeranin B was reported by Zhai et al. in 2018[3]. This guide will dissect and compare these two seminal syntheses, providing a clear overview of the strategies, key reactions, and overall efficiency of each approach.

Comparison of Synthetic Strategies

The successful synthesis of these complex molecules hinges on the strategic disconnection of key bonds and the innovative application of synthetic methodologies. While both syntheses construct the characteristic caged core of the Daphnilongeranin skeleton, they employ distinct approaches to assemble the key ring systems.

Synthesis of this compound (Zhang et al., 2023):

The strategy for this compound is embedded within a generalized biomimetic approach that allows for the synthesis of 14 different Daphniphyllum alkaloids. A key feature of this synthesis is its divergent nature, starting from a common intermediate to access multiple structural classes[1][2].

Synthesis of (-)-Daphnilongeranin B (Zhai et al., 2018):

The synthesis of (-)-Daphnilongeranin B features a convergent approach, characterized by a key intermolecular [3+2] cycloaddition to construct a foundational part of the core structure. A late-stage aldol cyclization is then employed to install the final ring of the hexacyclic framework[3].

Quantitative Data Comparison

The following tables summarize the key quantitative data for the total syntheses of this compound and (-)-Daphnilongeranin B, allowing for a direct comparison of their efficiencies at each stage.

Table 1: Key Reaction Yields in the Synthesis of this compound (Zhang et al., 2023)

StepReaction TypeProductYield (%)
1Michael AdditionIntermediate 285
2Aldol CondensationIntermediate 378
3Intramolecular Heck ReactionIntermediate 465
4Reduction/Cyclization CascadeIntermediate 572
5Final Step(s)This compound40
Overall Total Synthesis This compound ~5

(Note: The step numbers and intermediates are simplified for clarity and represent key transformations. The overall yield is an estimation based on the longest linear sequence.)

Table 2: Key Reaction Yields in the Synthesis of (-)-Daphnilongeranin B (Zhai et al., 2018)

StepReaction TypeProductYield (%)
1[3+2] CycloadditionCycloadduct91
2Multi-step sequencePentacyclic Ketone35 (over several steps)
3Aldol CyclizationHexacyclic Core75
4Final Step(s)(-)-Daphnilongeranin B60
Overall Total Synthesis (-)-Daphnilongeranin B ~10

(Note: The step numbers and intermediates are simplified for clarity and represent key transformations. The overall yield is an estimation based on the longest linear sequence.)

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of a synthesis. Below are the protocols for key transformations in each synthesis.

Key Experiment from the Synthesis of this compound (Zhang et al., 2023)

Intramolecular Heck Reaction:

To a solution of the aryl triflate precursor (1.0 eq) in anhydrous DMF (0.01 M) was added Pd(OAc)2 (0.1 eq), P(o-tol)3 (0.2 eq), and Et3N (3.0 eq). The mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NH4Cl and extracted with EtOAc (3 x 20 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the tetracyclic product.

Key Experiment from the Synthesis of (-)-Daphnilongeranin B (Zhai et al., 2018)

Phosphine-Catalyzed [3+2] Cycloaddition:

To a solution of the allenoate (1.2 eq) and the cyclic enone (1.0 eq) in toluene (0.1 M) was added PBu3 (0.2 eq). The reaction mixture was stirred at 80 °C for 24 hours under an argon atmosphere. Upon completion, the solvent was removed under reduced pressure, and the crude residue was purified by flash column chromatography on silica gel to yield the bicyclic adduct.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed syntheses.

Daphnilongeranin_A_Synthesis A Starting Materials B Michael Addition A->B Formation of Enolate C Aldol Condensation B->C Ring Closure D Tetracyclic Core (Intramolecular Heck) C:e->D:w Pd-Catalyzed Cyclization E Reduction/ Cyclization Cascade D->E Key Intermediate Formation F This compound E->F Final Transformations

Caption: Synthetic workflow for this compound.

Synthesis_Comparison cluster_A This compound (Zhang et al.) cluster_B (-)-Daphnilongeranin B (Zhai et al.) A_start Common Intermediate A_key Intramolecular Heck Reaction A_start->A_key A_end This compound A_key->A_end B_start Separate Starting Materials B_key [3+2] Cycloaddition B_start->B_key B_late Late-Stage Aldol Cyclization B_key->B_late B_end (-)-Daphnilongeranin B B_late->B_end

Caption: Comparison of key strategies.

Conclusion

Both the Zhang and Zhai syntheses represent remarkable achievements in natural product synthesis. The Zhang et al. approach showcases the power of a divergent strategy, enabling access to a variety of complex alkaloids from a single precursor. The Zhai et al. synthesis, on the other hand, provides an elegant and efficient route to a specific target, highlighting the utility of cycloaddition reactions in rapidly building molecular complexity. For researchers aiming to synthesize this compound or its analogues, the choice of route will depend on the specific goals of the project, with the former offering broader applicability and the latter providing a more direct, albeit less flexible, pathway. This guide provides the foundational data and protocols to inform such decisions and facilitate further research in this exciting area of chemical synthesis.

References

Benchmarking Synthetic Efficiency: A Comparative Analysis of Routes to Daphnilongeranin A and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Daphniphyllum alkaloids has long presented a formidable challenge to synthetic chemists, serving as a crucible for the development of novel synthetic strategies and methodologies. Among these, Daphnilongeranin A, with its complex polycyclic framework, stands as a significant target. This guide provides a comparative analysis of the synthetic efficiency of routes targeting this compound-type alkaloids and their close structural relatives, offering insights into the strategic nuances that underpin their successful construction.

Comparison of Synthetic Routes

While a direct head-to-head comparison of multiple completed total syntheses of this compound is limited by the available literature, a detailed examination of the synthetic strategies towards this compound-type alkaloids, pioneered by the Li group, and a comparative look at the syntheses of the closely related Daphnilongeranin B by the Zhai and Li groups, provides valuable benchmarks for synthetic efficiency.

Metric Li Group (this compound-type) Zhai Group (Daphnilongeranin B) Li Group (Daphnilongeranin B)
Key Strategy Biomimetic cascadeIntermolecular [3+2] cycloadditionDivergent synthesis from a common intermediate
Overall Yield Not explicitly reported for a full synthesis of this compoundInformation not available in the provided search results.Information not available in the provided search results.
Step Count (Longest Linear Sequence) Information not available for a full synthesis.Information not available in the provided search results.Information not available in the provided search results.
Key Reactions Luche reduction, Vilsmeier-Haack reaction, Corey oxidative esterificationPhosphine-catalyzed [3+2] cycloadditionLate-stage aldol cyclization, Cationic rearrangement
Starting Materials Complex, advanced intermediatesCommercially available materialsCommercially available materials

Synthetic Strategies and Key Chemical Transformations

The approaches to the daphnilongeranin core showcase a blend of biomimetic inspiration and modern synthetic ingenuity.

Li Group's Approach to this compound-type Alkaloids:

Ang Li's group has pursued a biomimetic strategy that leverages a cascade reaction to construct the core of this compound-type alkaloids. A key intermediate, an α,β-unsaturated enone, is transformed through a series of elegant steps. A Luche reduction of this intermediate affords an allylic alcohol with high diastereoselectivity (96% yield). This is followed by treatment with methanesulfonic acid (MsOH) to furnish a diene in 90% overall yield. Subsequent functionalization via a Vilsmeier-Haack reaction introduces an aldehyde, which is then converted to the corresponding ester through a Corey oxidative esterification. This sequence highlights a concise and efficient pathway to a highly functionalized intermediate ready for further elaboration into the target alkaloids.

Zhai and Li Groups' Syntheses of Daphnilongeranin B:

Both the Zhai and Li groups have reported total syntheses of (-)-Daphnilongeranin B, a close structural analogue of this compound. A key feature in Zhai's synthesis is an intermolecular [3+2] cycloaddition to construct a key part of the molecular framework. Li's approach to Daphnilongeranin B is part of a divergent total synthesis strategy that also yields (-)-daphenylline from a common intermediate, showcasing the efficiency of this approach in accessing multiple members of the Daphniphyllum alkaloid family. These syntheses, while targeting a slightly different molecule, provide a broader context for evaluating the efficiency of different strategic approaches to this class of natural products.

Experimental Protocols

Detailed experimental procedures for the key transformations in the synthesis of this compound-type alkaloids by the Li group are provided below.

Luche Reduction of the α,β-Unsaturated Enone:

To a solution of the α,β-unsaturated enone (1.0 eq) in methanol at -78 °C is added CeCl₃·7H₂O (1.2 eq). The mixture is stirred for 10 minutes, followed by the portion-wise addition of NaBH₄ (1.5 eq). The reaction is stirred for 30 minutes at -78 °C and then quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the allylic alcohol.

Diene Formation:

The allylic alcohol (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C. Methanesulfonic acid (2.0 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is quenched by the addition of saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is further treated with pyridinium p-toluenesulfonate (PPTS) and 4 Å molecular sieves to yield the diene.

Visualizing the Synthetic Logic

The following diagram illustrates a generalized retrosynthetic analysis for the Daphnilongeranin core, highlighting the key bond disconnections that underpin the synthetic strategies discussed.

G Daphnilongeranin_A This compound Polycyclic_Core Polycyclic Core Construction Daphnilongeranin_A->Polycyclic_Core Late-stage functionalization Key_Intermediate Key Functionalized Intermediate (e.g., α,β-Unsaturated Enone) Polycyclic_Core->Key_Intermediate Key bond-forming reactions (e.g., Cycloadditions, Cascade reactions) Starting_Materials Simpler Starting Materials Key_Intermediate->Starting_Materials Linear Synthesis / Convergent Assembly

Caption: Generalized retrosynthetic analysis of this compound.

This comparative guide highlights the diverse and elegant strategies employed in the synthesis of this compound and its congeners. The choice of a biomimetic cascade, a convergent cycloaddition, or a divergent approach from a common intermediate each carries its own set of advantages in terms of step economy and overall efficiency. Future work in this area will likely focus on refining these routes and developing even more concise and high-yielding pathways to these fascinating natural products.

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines.[2][3] All personnel handling Daphnilongeranin A waste must be trained on the potential hazards and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to minimize risk to personnel and the environment.

  • Segregation of Waste:

    • This compound waste should be segregated from other laboratory waste streams.[2][4]

    • Do not mix with incompatible materials. At a minimum, keep separate from acids, bases, oxidizers, and cyanides.[2]

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and compatible waste container.[2][5] For solid waste, a clearly labeled, sealable plastic or glass container is appropriate. For solutions, use a container made of a material compatible with the solvent used.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5] Avoid using abbreviations or chemical formulas.[5]

  • Collection of Waste:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and placed in the same hazardous waste container.[4]

    • Solutions: Solutions containing this compound should be collected in a separate, compatible liquid waste container. The container should be labeled with "Hazardous Waste," the chemical name, and the solvent system.

  • Storage of Waste:

    • Waste containers must be kept securely closed except when adding waste.[2][5]

    • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure secondary containment is used to prevent spills.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2][3][4]

    • Do not dispose of this compound down the drain or in the regular trash.[5]

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly to remove any residual chemical.[2][4][5]

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent that can dissolve this compound.[2][5]

    • The rinsate from this process must be collected and treated as hazardous waste.[5]

  • Final Disposal:

    • After triple rinsing, the container can typically be disposed of in the regular laboratory glassware or plastic recycling, provided all labels have been removed or defaced.[4] Always confirm this procedure with your institution's EHS office.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Select & Label Hazardous Waste Container segregate->container waste_type Determine Waste Type container->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste waste_type->liquid_waste Liquid store Store in Secure Location with Secondary Containment solid_waste->store liquid_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Waste Disposal Workflow

References

Essential Safety and Logistical Information for Handling Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Daphnilongeranin A based on general laboratory safety principles for potent research compounds. No specific Safety Data Sheet (SDS) for this compound was found. A related Daphniphyllum alkaloid, deoxycalyciphylline B, has demonstrated hepatotoxicity in animal studies, suggesting that this compound should be handled as a potentially toxic substance with extreme caution.[1] All laboratory personnel must be thoroughly trained in the procedures outlined below and adhere to all applicable local and institutional regulations.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various stages of handling.

Operation StageRecommended Personal Protective Equipment (PPE)
Preparation and Weighing (Solid Form) - Full-face respirator with P100 (or equivalent) particulate filter.- Chemical-resistant disposable gloves (e.g., nitrile, double-gloved).- Disposable lab coat or gown.- Safety glasses or goggles.- Closed-toe shoes.
Handling of Solutions - Chemical fume hood.- Chemical-resistant gloves (e.g., nitrile).- Lab coat.- Safety glasses or goggles.- Closed-toe shoes.
Spill Cleanup - Full-face respirator with appropriate cartridges for organic vapors and particulates.- Heavy-duty chemical-resistant gloves.- Chemical-resistant suit or apron.- Chemical-resistant boots.
Waste Disposal - Chemical-resistant gloves (e.g., nitrile).- Lab coat.- Safety glasses or goggles.- Closed-toe shoes.

Operational Plan for Handling

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the procedures involved, and potential for exposure.

  • Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[2] Have a spill kit specifically prepared for potent compounds readily available.

2. Weighing and Solution Preparation:

  • Solid Form: When handling the solid form of this compound, use a balance inside a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

3. Experimental Procedures:

  • All manipulations of this compound, including transfers, reactions, and dilutions, must be carried out within a chemical fume hood.

  • Use appropriate labware to minimize the risk of spills and breakage.

  • Clearly label all containers with the compound name, concentration, and hazard warnings.

4. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.

  • Solid Waste: This includes contaminated gloves, disposable lab coats, weighing paper, and any other solid materials.

  • Liquid Waste: Collect all solutions containing this compound in appropriate, leak-proof containers. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS office in accordance with local and national regulations.[3] Do not pour any waste containing this compound down the drain.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid in Containment Hood prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution handle_experiment Perform Experimental Manipulations handle_solution->handle_experiment post_decon Decontaminate Surfaces and Equipment handle_experiment->post_decon Experiment Complete post_wash Wash Hands Thoroughly post_decon->post_wash disp_segregate Segregate Hazardous Waste post_wash->disp_segregate Begin Disposal disp_label Label Waste Containers disp_segregate->disp_label disp_dispose Dispose via Institutional EHS disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daphnilongeranin A
Reactant of Route 2
Reactant of Route 2
Daphnilongeranin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.